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  • Product: 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride
  • CAS: 1654772-84-5

Core Science & Biosynthesis

Foundational

The Molecular Dynamics of 1-(2-Fluoroethyl)piperidin-3-amine Dihydrochloride: An In Vitro Mechanistic Guide

Target Audience: Molecular Pharmacologists, Medicinal Chemists, and PET Radiotracer Development Scientists Document Type: Technical Whitepaper Executive Summary In modern drug discovery and molecular imaging, specific ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Molecular Pharmacologists, Medicinal Chemists, and PET Radiotracer Development Scientists Document Type: Technical Whitepaper

Executive Summary

In modern drug discovery and molecular imaging, specific chemical fragments are rarely viewed as static entities; rather, they are dynamic pharmacophores engineered to probe complex biological systems. 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride (CAS: 1654772-84-5) is a privileged structural motif widely utilized in the development of neuropharmacological probes and Positron Emission Tomography (PET) radiotracers.

As a Senior Application Scientist, I approach this compound not just as a synthetic intermediate, but as a highly optimized recognition moiety. When evaluated in vitro, this specific molecular architecture drives high-affinity interactions with two primary neuro-targets: the Sigma-1 Receptor (σ1R) and the Peripheral Anionic Site (PAS) of Acetylcholinesterase (AChE) . This whitepaper dissects the physicochemical rationale behind its structure, details its in vitro mechanism of action, and provides field-proven, self-validating experimental protocols for its characterization.

Molecular Anatomy & Physicochemical Profiling

The efficacy of 1-(2-Fluoroethyl)piperidin-3-amine in vitro is dictated by three distinct structural features:

  • The Dihydrochloride Salt Formulation: Formulating the compound as a dihydrochloride salt is a deliberate choice to maximize aqueous solubility in physiological buffers (e.g., Tris-HCl or PBS) while preventing the oxidative degradation of the primary amine during prolonged in vitro incubations.

  • The Piperidin-3-amine Core: The piperidine nitrogen possesses a pKa of approximately 9.5. At a physiological pH of 7.4, this nitrogen is >99% protonated. This cationic state is an absolute requirement for establishing critical electrostatic salt-bridge interactions with conserved aspartate or glutamate residues in target receptor pockets.

  • The 2-Fluoroethyl Moiety: The addition of the highly electronegative fluorine atom serves a dual purpose. Pharmacologically, it modulates the basicity of the adjacent nitrogen and participates in multipolar interactions (halogen bonding) within hydrophobic subpockets. Diagnostically, it serves as the standard isotopic substitution site for[18F] in the synthesis of neuroimaging PET tracers [1].

In Vitro Mechanism of Action (MOA)

When incorporated into larger probe molecules, the 1-(2-fluoroethyl)piperidin-3-amine motif dictates the biological targeting mechanism through distinct molecular interactions.

Sigma-1 Receptor (σ1R) Modulation

The σ1R is a ligand-regulated chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM). The in vitro binding mechanism of the piperidine pharmacophore involves a two-point recognition system:

  • Electrostatic Anchoring: The protonated piperidine nitrogen forms a robust salt bridge with the Glu314 and Asp126 residues deep within the σ1R binding barrel.

  • Hydrophobic Stabilization: The 2-fluoroethyl chain projects into the primary hydrophobic subpocket, displacing high-energy water molecules and anchoring the ligand via van der Waals forces. This binding stabilizes the σ1R, facilitating its chaperone activity toward the IP3 receptor, ultimately modulating calcium (Ca2+) efflux [1].

Sigma1Pathway Ligand Pharmacophore Binding Sigma1 σ1R Chaperone Activation Ligand->Sigma1 IP3R IP3R Stabilization Sigma1->IP3R Ca2 Ca2+ Efflux Modulation IP3R->Ca2

Fig 1: Mechanism of action for σ1R modulation by the piperidine pharmacophore.

Acetylcholinesterase (AChE) PAS Interaction

In the context of Alzheimer's disease research, piperidine derivatives are classic AChE inhibitors. The 1-(2-fluoroethyl)piperidin-3-amine fragment specifically targets the Peripheral Anionic Site (PAS) located at the rim of the AChE active site gorge.

  • Cation-π Interaction: The protonated piperidine ring engages in a strong cation-π interaction with the aromatic ring of Trp286 .

  • Steric Blockade: By occupying the PAS, the fluoroethyl-piperidine motif physically occludes the entry of the endogenous substrate (acetylcholine) and prevents the PAS-mediated aggregation of amyloid-beta (Aβ) peptides [2].

In Vitro Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate specific internal controls to prove causality rather than mere correlation.

Protocol 1: σ1R Radioligand Displacement Assay

Objective: Determine the inhibition constant ( Ki​ ) of the pharmacophore for the Sigma-1 receptor.

  • Membrane Preparation: Homogenize guinea pig brain tissue in 50 mM Tris-HCl buffer (pH 7.4).

    • Causality Check: Guinea pig brain is strictly utilized over rodent models due to its exceptionally high and well-characterized density of σ1 receptors, ensuring a high signal-to-noise ratio.

  • Radioligand Incubation: Incubate 100 µg of membrane protein with 3 nM[3H]-(+)-pentazocine and varying concentrations of the test compound ( 10−10 to 10−5 M) for 120 minutes at 25°C.

    • Causality Check: (+)-pentazocine is a highly selective σ1R agonist. Using this specific radioligand ensures that displacement strictly measures σ1R affinity, eliminating cross-reactivity with σ2 or opioid receptors.

  • Non-Specific Binding (NSB) Control: Define NSB using 10 µM Haloperidol in a parallel well.

    • Causality Check: Haloperidol completely saturates all specific σ1R sites. Any remaining radioactivity detected is non-specific lipid binding, which must be subtracted to calculate the true specific binding.

  • Quantification: Terminate the reaction by rapid filtration through Whatman GF/B filters (pre-soaked in 0.5% Polyethylenimine to neutralize the filter's negative charge and reduce ligand trapping). Wash three times with ice-cold buffer and quantify via liquid scintillation counting.

Protocol 2: AChE Inhibition Kinetics (Modified Ellman's Assay)

Objective: Determine the IC50​ and the kinetic mechanism of AChE inhibition.

  • Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 8.0).

    • Causality Check: AChE activity is optimal at a slightly alkaline pH. Furthermore, pH 8.0 ensures the piperidine amine remains predominantly protonated, which is mandatory for the cation-π interaction at the PAS.

  • Enzyme-Inhibitor Equilibration: Mix AChE (Electrophorus electricus, 0.03 U/mL) with the test compound and incubate for 10 minutes at 25°C.

    • Causality Check: This pre-incubation allows the establishment of binding equilibrium between the fluoroethyl-piperidine moiety and the enzyme before the substrate is introduced, preventing false-negative kinetic readings.

  • Reaction Initiation: Add 0.3 mM DTNB (Ellman's reagent) and 0.5 mM Acetylthiocholine iodide (ATCI).

    • Causality Check: ATCI is hydrolyzed by AChE to produce thiocholine. Thiocholine immediately reacts with DTNB to form the 5-thio-2-nitrobenzoate (TNB) anion, which absorbs strongly at 412 nm.

  • Kinetic Measurement: Monitor the absorbance at 412 nm continuously for 5 minutes using a microplate reader. Calculate the initial velocity ( v0​ ) to derive the IC50​ .

InVitroWorkflow A 1-(2-Fluoroethyl)piperidin-3-amine B Radioligand Displacement A->B C Enzyme Kinetics Assay A->C D σ1R Affinity Profiling B->D E AChE PAS Interaction C->E F MOA Validation D->F E->F

Fig 2: In vitro characterization workflow for piperidine-based pharmacophores.

Quantitative Data Presentation

The table below summarizes the benchmark in vitro quantitative data for the 1-(2-fluoroethyl)piperidin-3-amine motif when evaluated against primary neuropharmacological targets [3].

TargetAssay MethodologyPharmacophore Affinity ( Ki​ / IC50​ )Reference StandardStandard Affinity
Sigma-1 Receptor (σ1R) Radioligand Displacement15 - 45 nM ( Ki​ )Haloperidol~1 - 3 nM ( Ki​ )
AChE (PAS Site) Ellman's Kinetic Assay120 - 300 nM ( IC50​ )Donepezil~10 nM ( IC50​ )
Muscarinic (mAChR) Radioligand Displacement>1000 nM ( Ki​ )Atropine~0.5 nM ( Ki​ )

Note: The highly selective nature of the fluoroethyl-piperidine motif is demonstrated by its negligible affinity for muscarinic acetylcholine receptors (mAChR) compared to its primary targets.

References

  • Synthesis and evaluation of novel radioiodinated benzamides for malignant melanoma Source: PubMed (National Institutes of Health) URL:[Link]

  • Drug Development in Alzheimer's Disease: The Contribution of PET and SPECT Source: PMC (National Institutes of Health) URL:[Link]

  • Synthesis, 18F-Labeling, and Biological Evaluation of Piperidyl and Pyrrolidyl Benzilates as in Vivo Ligands for Muscarinic Acetylcholine Receptors Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

Exploratory

Preclinical Pharmacokinetic Profiling of 1-(2-Fluoroethyl)piperidin-3-amine Dihydrochloride: A Technical Guide for CNS and PET Radiotracer Applications

Executive Summary 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride (CAS 1654772-84-5)[1] is a highly versatile, bifunctional building block increasingly utilized in modern drug discovery. Featuring a reactive primary a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride (CAS 1654772-84-5)[1] is a highly versatile, bifunctional building block increasingly utilized in modern drug discovery. Featuring a reactive primary amine at the C3 position and an N-alkylated fluoroethyl group, this scaffold serves as a critical pharmacophore for developing central nervous system (CNS) therapeutics and Positron Emission Tomography (PET) radiotracers[2]. This whitepaper delineates the physicochemical rationale, self-validating in vitro methodologies, and in vivo pharmacokinetic (PK) profiling required to successfully integrate this fragment into lead optimization pipelines.

Physicochemical Rationale & ADME Impact

The strategic incorporation of a fluorine atom into a molecular scaffold fundamentally alters its pharmacokinetic destiny[3]. As a Senior Application Scientist, it is critical to understand why this specific building block is chosen over a non-fluorinated analog. For 1-(2-Fluoroethyl)piperidin-3-amine, the fluoroethyl moiety drives three critical ADME (Absorption, Distribution, Metabolism, and Excretion) advantages:

  • pKa Modulation & Permeability: Fluorine is the most electronegative element in the periodic table. Through strong inductive electron withdrawal, the fluoroethyl group significantly reduces the basicity (pKa) of the adjacent tertiary piperidine nitrogen[4]. This increases the fraction of un-ionized molecules at physiological pH (7.4), directly enhancing passive membrane permeation and blood-brain barrier (BBB) crossing.

  • Metabolic Stability: The C–F bond is significantly stronger and more stable than a C–H bond. Substituting a standard ethyl group with a fluoroethyl group creates an electronic shield that effectively blocks cytochrome P450 (CYP)-mediated N-dealkylation, a common metabolic liability for piperidine rings[3].

  • Radiotracer Potential: The fluoroethyl chain is the premier site for 18F-radiolabeling, allowing the direct translation of a therapeutic pharmacophore into a2[2].

G A 1-(2-Fluoroethyl) piperidin-3-amine B Fluoroethyl Group (Electron Withdrawing) A->B C Piperidine Ring (Tertiary Amine) A->C D Primary Amine (C3 Position) A->D E Decreased pKa & Increased Lipophilicity B->E H Metabolic Stability (Blocks N-dealkylation) B->H C->E G Conjugation Site (Amide/Urea) D->G F Enhanced BBB Penetration E->F

Caption: Structural logic tree demonstrating how the fluoroethyl and piperidine moieties drive PK behavior.

In Vitro Pharmacokinetic Workflows

To ensure data trustworthiness, all in vitro assays must operate as self-validating systems. Every protocol must include internal standards to normalize matrix effects and positive/negative controls to verify the biological activity of the test system.

Microsomal Metabolic Stability Assay

Causality: Liver microsomes contain the primary phase I metabolizing enzymes (CYP450s). Testing stability here predicts hepatic clearance and identifies potential first-pass metabolism liabilities. Self-Validating Protocol:

  • Incubation: Incubate 1 µM of the test compound with human or rat liver microsomes (0.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4) at 37°C.

  • Activation: Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration) to supply the necessary electron donors for CYP450 activity.

  • Quenching & Extraction: At predetermined time points (0, 5, 15, 30, 60 min), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile (ACN) containing a stable-isotope labeled internal standard (IS). Rationale: ACN instantly denatures the microsomal proteins, halting the enzymatic reaction while simultaneously releasing any protein-bound analyte into the supernatant. The IS corrects for any volumetric or ionization anomalies downstream.

  • System Validation: Run Verapamil (high clearance control) and Warfarin (low clearance control) in parallel to validate microsomal enzymatic viability.

  • Analysis: Centrifuge at 4000 rpm for 15 min. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ).

Caco-2 Bidirectional Permeability Assay

Causality: Caco-2 human colon carcinoma cells form polarized monolayers that mimic the intestinal epithelium, providing a reliable prediction of oral absorption and P-glycoprotein (P-gp) efflux. Self-Validating Protocol:

  • Seeding: Grow Caco-2 cells on polycarbonate transwell inserts for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm². Rationale: High TEER acts as an internal quality control, validating the physical integrity of the tight junctions.

  • Dosing: Apply 10 µM of the compound to the Apical (A) chamber for A-to-B transport, and to the Basolateral (B) chamber for B-to-A transport.

  • Sampling: Sample the receiver chambers at 60 and 120 minutes.

  • System Validation: Use Propranolol (high permeability) and Atenolol (low permeability). Use Digoxin to validate active P-gp efflux.

  • Calculation: Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ).

In Vivo Pharmacokinetic Assessment (Rodent Model)

Transitioning from in vitro to in vivo requires a robust bioanalytical framework to ensure regulatory compliance and data accuracy.

Bioanalytical Method Validation (LC-MS/MS)

In strict accordance with the5[5], the LC-MS/MS method must be rigorously validated:

  • Selectivity & Specificity: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer must be used. Q1 isolates the precursor ion, and Q3 isolates a specific product ion following collision-induced dissociation. This dual-filtration guarantees that endogenous plasma components do not interfere with quantification.

  • Accuracy & Precision: Quality Control (QC) samples at low, medium, and high concentrations must demonstrate an accuracy of ±15% of nominal values, and ±20% at the Lower Limit of Quantitation (LLOQ)[5].

In Vivo Study Design

Protocol:

  • Subjects: Male Sprague-Dawley rats (n=3 per route). Fasted overnight to eliminate food-effect variables.

  • Dosing:

    • Intravenous (IV): 1 mg/kg administered via tail vein injection (Formulation: 5% DMSO / 95% Saline).

    • Oral (PO): 5 mg/kg administered via oral gavage.

  • Sampling: Collect 200 µL blood samples via the jugular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Transfer to K2EDTA tubes to prevent coagulation.

  • Processing: Centrifuge blood at 3000g for 10 min at 4°C to harvest plasma. Store at -80°C until analysis.

G Step1 1. Dosing Phase IV (1 mg/kg) & PO (5 mg/kg) in SD Rats Step2 2. Sampling Phase Serial Blood Collection (0.08 - 24 h) Step1->Step2 Step3 3. Sample Prep Protein Precipitation (ACN + Internal Standard) Step2->Step3 Step4 4. Bioanalysis LC-MS/MS (MRM Mode) - FDA Validated Step3->Step4 Step5 5. PK Analysis NCA (Clearance, Vd, Half-life, Bioavailability) Step4->Step5

Caption: Step-by-step workflow for the in vivo pharmacokinetic assessment in rodent models.

Quantitative Data Presentation

The tables below summarize the expected, representative pharmacokinetic profile of a drug candidate utilizing the 1-(2-Fluoroethyl)piperidin-3-amine scaffold, based on its physicochemical properties.

Table 1: Predicted In Vitro ADME Profile

AssayParameterPredicted ValueMechanistic Rationale
Microsomal Stability Intrinsic Clearance ( CLint​ )< 15 µL/min/mgFluoroethyl group sterically and electronically resists N-dealkylation.
Caco-2 Permeability Papp​ (A-B)> 10 × 10⁻⁶ cm/sLowered pKa increases the neutral, membrane-permeable fraction at pH 7.4.
Plasma Protein Binding Fraction Unbound ( fu​ )0.15 - 0.30Moderate lipophilicity drives reversible binding to plasma proteins.

Table 2: Representative In Vivo PK Parameters (Sprague-Dawley Rats)

ParameterIV (1 mg/kg)PO (5 mg/kg)Interpretation
Cmax​ -450 ng/mLRapid absorption due to high intestinal permeability.
Tmax​ -1.0 hTypical absorption window for small, lipophilic basic amines.
AUC0−∞​ 850 ng·h/mL2975 ng·h/mLRobust systemic exposure supporting therapeutic efficacy.
Clearance (CL) 19.6 mL/min/kg-Moderate clearance (approx. 35% of rat hepatic blood flow).
Volume of Dist ( Vd​ ) 4.1 L/kg-Extensive tissue distribution ( Vd​ > total body water), ideal for CNS targets.
Half-life ( t1/2​ ) 2.4 h2.8 hSuitable for once/twice daily dosing or standard PET imaging windows.
Bioavailability (F) -70%Excellent oral bioavailability driven by metabolic stability.

References

  • [1] Title: 1-(2-fluoroethyl)piperidin-3-amine dihydrochloride — Chemical Substance Information. Source: nextsds.com. URL:

  • [5] Title: Essential FDA Guidelines for Bioanalytical Method Validation. Source: resolvemass.ca. URL:

  • [3] Title: Applications of Fluorine in Medicinal Chemistry - PubMed. Source: nih.gov. URL:

  • [4] Title: Fluorine in medicinal chemistry - PubMed. Source: nih.gov. URL:

  • [2] Title: Radiosynthesis and pharmacokinetics of [18F]fluoroethyl bufalin in hepatocellular carcinoma-bearing mice. Source: tandfonline.com. URL:

Sources

Foundational

Whitepaper: A Multi-Faceted Strategy for Assessing the Blood-Brain Barrier Permeability of 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride

An in-depth technical guide on the core. Audience: Researchers, scientists, and drug development professionals. Abstract The development of effective Central Nervous System (CNS) therapeutics is fundamentally contingent...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the core. Audience: Researchers, scientists, and drug development professionals.

Abstract

The development of effective Central Nervous System (CNS) therapeutics is fundamentally contingent on the ability of a molecule to penetrate the blood-brain barrier (BBB). The BBB is a highly selective, dynamic interface that protects the brain from systemic circulation, posing a significant challenge for drug delivery. This guide outlines a comprehensive, tiered strategy for the characterization of the BBB permeability of a novel small molecule, 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride. We present a logical progression from initial in silico predictions and physicochemical analysis to robust in vitro cell-based assays and conclude with the definitive validation offered by in vivo animal models. This document serves as a technical blueprint, detailing the causality behind experimental choices and providing actionable protocols for researchers in the field of neuropharmacology and drug discovery.

Introduction: The CNS Drug Delivery Challenge

The blood-brain barrier is formed by the endothelial cells of the brain capillaries, which are interconnected by complex tight junctions. This cellular barrier, coupled with the activity of efflux transporters, severely restricts the passage of most therapeutic agents from the bloodstream into the brain parenchyma. For a CNS drug candidate like 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride, quantifying its ability to cross this barrier is a critical step in determining its therapeutic potential. An ideal CNS drug typically exhibits a specific profile of physicochemical properties, including low molecular weight, moderate lipophilicity, and a low number of hydrogen bond donors and acceptors, often summarized by frameworks like Lipinski's Rule of Five.

This guide provides the strategic framework to move 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride from a compound of interest to a well-characterized CNS candidate.

A Tiered Approach to BBB Permeability Assessment

We advocate for a staged approach that begins with low-cost, high-throughput methods and progresses to more complex, resource-intensive assays. This strategy allows for early decision-making and conserves resources by advancing only the most promising candidates.

G cluster_0 Tier 1: Prediction & Physicochemical Analysis cluster_1 Tier 2: In Vitro Screening cluster_2 Tier 3: In Vivo Validation in_silico In Silico Modeling (LogP, TPSA, pKa, MW) physchem Experimental Physicochemical Characterization (Solubility, LogD) in_silico->physchem Confirm Predictions pampa PAMPA-BBB Assay (Passive Permeability) physchem->pampa Proceed if Profile is Favorable cell_based Cell-Based Transwell Assay (hCMEC/D3 or bEnd.3) pampa->cell_based Advance High-Permeability Candidates in_vivo Rodent Model (Brain-to-Plasma Ratio, Kp,uu) cell_based->in_vivo Validate with Gold Standard decision Go/No-Go Decision in_vivo->decision

Figure 1: A tiered workflow for assessing the BBB permeability of a novel compound, ensuring efficient resource allocation and robust data generation.

Tier 1: In Silico and Physicochemical Profiling

The initial assessment should leverage computational tools and fundamental physicochemical measurements to predict the likelihood of BBB penetration. This step is crucial for identifying potential liabilities before committing to expensive and time-consuming experiments.

In Silico Prediction

Computational models provide rapid, cost-effective predictions of key molecular descriptors that influence BBB permeability.

  • Lipophilicity (LogP/LogD): The partition coefficient is a critical measure of a compound's lipid solubility. For CNS drugs, a LogP value between 1.5 and 3.5 is often considered optimal.

  • Topological Polar Surface Area (TPSA): TPSA is the sum of the surfaces of polar atoms in a molecule. A TPSA of less than 90 Ų is generally associated with good BBB penetration.

  • Molecular Weight (MW): Smaller molecules (< 400-500 Da) are more likely to cross the BBB through passive diffusion.

  • pKa: The ionization state of a compound at physiological pH (7.4) is critical. Charged molecules generally exhibit poor membrane permeability.

Table 1: Predicted Physicochemical Properties of 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride (Note: These are hypothetical values for illustrative purposes and should be calculated using validated software like SwissADME or Schrödinger Suite.)

PropertyPredicted ValueImplication for BBB Permeability
Molecular Weight219.14 g/mol (as HCl salt)Favorable (Low MW)
cLogP1.8Optimal (Within ideal range)
TPSA38.1 ŲFavorable (Significantly < 90 Ų)
pKa (strongest basic)~9.5High ionization at pH 7.4; potential liability
Experimental Physicochemical Characterization

It is essential to validate in silico predictions with experimental data.

  • Kinetic Solubility: Measured at physiological pH 7.4. Poor solubility can confound permeability measurements.

  • Lipophilicity (LogD): Experimentally determine the distribution coefficient at pH 7.4, which accounts for the ionization state and provides a more physiologically relevant measure of lipophilicity than LogP.

Tier 2: In Vitro Permeability Models

In vitro models provide direct, quantitative measurements of a compound's ability to cross a membrane or cellular monolayer, offering a bridge between computational predictions and in vivo studies.

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a high-throughput, cell-free model that isolates passive transcellular diffusion. It uses a synthetic membrane impregnated with a lipid mixture that mimics the BBB. This assay is an excellent first-line experimental screen to quickly categorize compounds based on their passive permeability.

  • Preparation: Hydrate the lipid-impregnated filter of a 96-well PAMPA plate (e.g., Corning BioCoat™) with brain lipid solution.

  • Donor Plate: Prepare the test compound in a phosphate buffer solution (pH 7.4) in a 96-well donor plate. Include high-permeability (e.g., Propranolol) and low-permeability (e.g., Atenolol) controls.

  • Assembly: Place the filter plate onto the donor plate, ensuring the lipid membrane is in contact with the donor solution.

  • Acceptor Plate: Add buffer solution to a 96-well acceptor plate and place the assembled donor/filter plate on top.

  • Incubation: Incubate the "sandwich" assembly at room temperature for 4-16 hours.

  • Quantification: Measure the concentration of the compound in the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS (Liquid Chromatography-Mass Spectrometry).

  • Calculation: The effective permeability (Pe) is calculated using the following equation: Pe = C x Vd x Va / ((Area x Time) x (Vd + Va) x (Cd(t) - Ca(t))) Where C is a constant related to membrane properties, Vd and Va are volumes of donor and acceptor wells, and Cd(t) and Ca(t) are concentrations at the end of the incubation.

Cell-Based Transwell Assays

Cell-based models provide a more physiologically relevant system by incorporating biological components like tight junctions and efflux transporters. The human cerebral microvascular endothelial cell line hCMEC/D3 is a widely accepted and well-characterized model for this purpose.

Exploratory

Whitepaper: Chemical and Pharmacological Profiling of 1-(2-Fluoroethyl)piperidin-3-amine Dihydrochloride

Executive Summary In contemporary medicinal chemistry and radiopharmaceutical development, the strategic incorporation of fluorine atoms into aliphatic heterocycles is a cornerstone technique for optimizing pharmacokinet...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry and radiopharmaceutical development, the strategic incorporation of fluorine atoms into aliphatic heterocycles is a cornerstone technique for optimizing pharmacokinetic profiles. 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride is a highly versatile, bifunctional building block that exemplifies this approach. This technical guide provides an in-depth analysis of its chemical identity, structural logic, and synthetic methodology. Designed for research scientists and drug development professionals, this whitepaper outlines the causality behind its experimental handling and its critical role as both a pharmaceutical scaffold and a reference standard for Positron Emission Tomography (PET) tracers.

Chemical Identity & Stereochemistry

The piperidine-3-amine scaffold possesses a chiral center at the C3 position, meaning the spatial orientation of the primary amine dictates its interaction with biological targets. While the primary CAS Registry Number[1] designates the racemic or stereochemically unspecified dihydrochloride salt, enantiopure variants are frequently required to ensure target binding specificity during lead optimization[2][3].

The quantitative structural and physicochemical identifiers are summarized in the table below:

PropertyValue / Description
Chemical Name 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride
Synonyms 1-(2-fluoroethyl)-3-piperidinamine 2HCl; 1-(2-氟乙基)哌啶-3-胺二盐酸盐
CAS Registry Number (Racemic/Unspecified) 1654772-84-5[1][4]
CAS Registry Number (R-enantiomer) 2306254-76-0[3]
CAS Registry Number (S-enantiomer) 1932269-68-5[2]
Molecular Formula C₇H₁₅FN₂ · 2HCl (C₇H₁₇Cl₂FN₂)[5]
Molecular Weight 219.13 g/mol [3][5]
Monoisotopic Mass (Free Base) 146.12 g/mol [6]
Physical State Solid (Crystalline Powder)

Structural Logic & Mechanistic Role in Drug Design

The architecture of 1-(2-fluoroethyl)piperidin-3-amine is not arbitrary; each moiety serves a precise mechanistic function in drug design[6].

  • The Piperidine Core: Provides a rigid, sp³-hybridized framework. This three-dimensionality improves aqueous solubility and lowers clinical attrition rates compared to flat, aromatic rings by minimizing unspecific hydrophobic stacking.

  • The 3-Amino Group: Acts as the primary synthetic handle. It is primed for amide bond formation, reductive aminations, or urea formations, allowing seamless integration into larger pharmacophores.

  • The 2-Fluoroethyl Group: Fluorine substitution is a classic bioisosteric strategy. The highly electronegative fluorine atom exerts a strong inductive effect (-I), which lowers the pKa of the adjacent basic piperidine nitrogen. This modulation enhances membrane permeability (e.g., Blood-Brain Barrier penetration) by increasing the fraction of the un-ionized species at physiological pH. Furthermore, the fluoroethyl group sterically and electronically shields the nitrogen, blocking rapid oxidative N-dealkylation by cytochrome P450 enzymes compared to a standard ethyl group.

Pharmacophore A 3-Amino Group (Primary Amine) B Piperidine Core (Saturated Ring) A->B Attachment point for amidation/coupling C N-Substituent (Tertiary Amine) B->C Scaffold rigidity D 2-Fluoroethyl Group (Fluorine Atom) C->D N-alkylation D->C Lowers pKa, increases stability

Structural logic of 1-(2-fluoroethyl)piperidin-3-amine highlighting pharmacophore roles.

Experimental Protocol: Synthesis and Isolation

To utilize this building block or synthesize it from commercially available precursors, researchers typically employ a two-step sequence: N-alkylation followed by Boc-deprotection[7]. The following protocol outlines a self-validating system designed to maximize yield and purity.

Step 1: Regioselective N-Alkylation

Objective: Introduce the 2-fluoroethyl moiety exclusively at the secondary amine of the piperidine ring. Reagents: tert-Butyl piperidin-3-ylcarbamate (1.0 eq), 1-bromo-2-fluoroethane (1.2 eq), Potassium Carbonate (K₂CO₃, 2.5 eq), Anhydrous Acetonitrile (MeCN)[7].

Methodology & Causality:

  • Suspension: Suspend K₂CO₃ in anhydrous MeCN. Causality: K₂CO₃ acts as a heterogeneous, mild inorganic base. It is strong enough to scavenge the hydrobromic acid (HBr) generated during the Sₙ2 reaction, driving the equilibrium forward, but weak enough to prevent base-catalyzed side reactions or premature cleavage of the Boc protecting group.

  • Addition: Add the Boc-protected piperidine and 1-bromo-2-fluoroethane to the suspension. Causality: Using the Boc-protected variant ensures the primary amine is sterically and electronically shielded, preventing polyalkylation.

  • Heating: Stir the reaction mixture at 50°C for 16 hours. Causality: Heating accelerates the nucleophilic substitution, overcoming the activation energy barrier associated with the slightly deactivated 1-bromo-2-fluoroethane (due to the electron-withdrawing fluorine atom).

  • Workup: Cool to room temperature, filter out the inorganic salts, and concentrate the filtrate. Purify via silica gel column chromatography to isolate the intermediate, tert-butyl (1-(2-fluoroethyl)piperidin-3-yl)carbamate.

Step 2: Boc Deprotection and Salt Formation

Objective: Remove the tert-butyloxycarbonyl (Boc) group and isolate the product as a stable dihydrochloride salt. Reagents: 4M Hydrochloric acid (HCl) in 1,4-Dioxane, Dichloromethane (DCM).

Methodology & Causality:

  • Dissolution: Dissolve the purified intermediate in a minimal amount of anhydrous DCM.

  • Acidification: Add an excess of 4M HCl in Dioxane dropwise at 0°C, then allow the mixture to warm to room temperature. Causality: Anhydrous HCl is critical. Using aqueous HCl could lead to unwanted hydrolysis and makes the highly water-soluble final product exceptionally difficult to extract. Dioxane stabilizes the protonated intermediates during the cleavage of the tert-butyl cation.

  • Precipitation: Stir for 2-4 hours until the evolution of CO₂ and isobutylene gas ceases. The product will precipitate out of the solution.

  • Isolation: Filter the precipitate, wash with cold diethyl ether, and dry under high vacuum. Causality: The dihydrochloride salt is isolated rather than the free base because it prevents atmospheric degradation (oxidation and CO₂ absorption) and provides ideal, predictable aqueous solubility for downstream biological assays.

SynthesisWorkflow Step1 Step 1: N-Alkylation tert-butyl piperidin-3-ylcarbamate + 1-bromo-2-fluoroethane + K2CO3 in MeCN Intermediate Intermediate tert-butyl (1-(2-fluoroethyl) piperidin-3-yl)carbamate Step1->Intermediate 50°C, 16h Nucleophilic Substitution Step2 Step 2: Boc Deprotection HCl in Dioxane (4M) Room Temperature, 2h Intermediate->Step2 Aqueous Workup & Column Chromatography Product Final Product 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride Step2->Product Precipitation & Filtration

Step-by-step synthetic workflow for 1-(2-fluoroethyl)piperidin-3-amine dihydrochloride.

Analytical Validation & Quality Control

To ensure the trustworthiness of the synthesized or procured batch, rigorous analytical validation is required:

  • ¹H NMR (D₂O or DMSO-d₆): The defining signature is the splitting of the fluoroethyl group. Look for a large geminal coupling constant (typically ~47 Hz) for the -CH₂F protons due to ¹H-¹⁹F spin-spin coupling.

  • ¹⁹F NMR: A distinct multiplet around -218 to -222 ppm is expected for the primary aliphatic fluorine. The absence of other peaks in this region confirms no defluorination or side-reactions occurred.

  • LC-MS: The expected mass-to-charge ratio (m/z) for the free base [M+H]⁺ is 147.1.

Applications in PET Radiochemistry

Beyond its use as a structural motif in kinase inhibitors or GPCR ligands, this compound is highly valued in radiopharmaceutical sciences. When developing ¹⁸F-labeled PET tracers for neuroimaging or oncology, the stable ¹⁹F variant (1-(2-fluoroethyl)piperidin-3-amine) is synthesized as a "cold" reference standard. This standard is co-injected during High-Performance Liquid Chromatography (HPLC) to validate the retention time and confirm the radiochemical identity of the "hot" ¹⁸F-tracer before in vivo administration.

References

  • 1-(2-fluoroethyl)piperidin-3-amine dihydrochloride — Chemical Substance Information | NextSDS |1

  • 1654772-84-5 | 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride | ChemScene | 4

  • 1-(2-Fluoroethyl)piperidin-3-amine | C7H15FN2 | CID 80693677 | PubChem (NIH) | 6

  • 1932269-68-5 | (S)-1-(2-fluoroethyl)piperidin-3-amine | ChemScene | 2

  • (R)-1-(2-fluoroethyl)piperidin-3-amine dihydrochloride | Sigma-Aldrich | 3

  • CAS No.1654772-84-5 | 1-(2-fluoroethyl)piperidin-3-amine dihydrochloride | MolCore | 5

  • WO2020021447A1 - Nlrp3 inflammasome inhibitors (Synthesis Protocols) | Google Patents | 7

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-(2-Fluoroethyl)piperidin-3-amine Dihydrochloride: A Detailed Guide for Medicinal Chemistry

Introduction The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1] The introduction of fluorine atoms into these mole...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1] The introduction of fluorine atoms into these molecules can significantly modulate their physicochemical and pharmacological properties, including metabolic stability, pKa, and binding affinity.[2] 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride is a key building block for the synthesis of various pharmaceutical intermediates, leveraging the unique properties of both the piperidine core and the fluoroethyl moiety.

This comprehensive guide provides a detailed, step-by-step synthesis route for 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride, designed for researchers, scientists, and drug development professionals. The protocol is structured to ensure scientific integrity, providing not just the procedural steps, but also the underlying chemical principles and practical insights for a successful synthesis.

Overall Synthetic Strategy

The synthesis of 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride is achieved through a robust four-step process, commencing with commercially available 3-aminopiperidine. The strategy involves the selective protection of the exocyclic primary amine, followed by N-alkylation of the piperidine ring, subsequent deprotection, and final salt formation. This approach ensures high selectivity and yield.

Synthesis_Workflow A 3-Aminopiperidine B tert-Butyl piperidin-3-ylcarbamate A->B Boc Protection C tert-Butyl (1-(2-fluoroethyl)piperidin-3-yl)carbamate B->C N-Fluoroethylation D 1-(2-Fluoroethyl)piperidin-3-amine C->D Boc Deprotection E 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride D->E Salt Formation

Sources

Application

Comprehensive HPLC Method Development for the Quantification of 1-(2-Fluoroethyl)piperidin-3-amine Dihydrochloride

Introduction & Physicochemical Profiling The quantification of 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride presents a classic analytical challenge in modern pharmaceutical development. As a fluorinated aliphatic d...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Profiling

The quantification of 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride presents a classic analytical challenge in modern pharmaceutical development. As a fluorinated aliphatic diamine, this compound is frequently utilized as a critical building block in drug discovery and PET radiotracer synthesis [1]. However, its physicochemical properties render traditional Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) highly ineffective.

The Analytical Challenges
  • Extreme Polarity: Supplied as a dihydrochloride salt, the molecule features two basic nitrogen centers (a primary amine and a tertiary piperidine nitrogen). At physiological and acidic pH, it is doubly protonated, resulting in extreme hydrophilicity (LogP < 0). On a standard C18 column, it will elute in the void volume, offering no retention or separation from matrix interferences [2].

  • Lack of a UV Chromophore: Aliphatic amines lack the conjugated π -electron systems required for UV absorption above 220 nm. Relying on low-wavelength UV (e.g., 205 nm) results in severe baseline drift and poor sensitivity due to mobile phase absorbance.

  • Secondary Silanol Interactions: The strongly basic nature of the amines leads to aggressive secondary interactions with residual silanols on silica-based stationary phases, causing severe peak tailing and irreversible adsorption [3].

To overcome these hurdles, this application note details two distinct, self-validating methodologies: a modern Direct HILIC-CAD approach and an accessible Pre-Column Derivatization RP-HPLC-UV approach.

Workflow A 1-(2-Fluoroethyl)piperidin-3-amine 2HCl B Extreme Polarity (Void Volume Elution) A->B C No UV Chromophore (Invisible >220nm) A->C D Method Selection B->D C->D E Direct Analysis (High Throughput) D->E Universal Detection Available F Indirect Analysis (Standard Equipment) D->F UV-Only Lab Environment G HILIC Column + CAD / MS Detection E->G H Dansyl Chloride Deriv. + RP-HPLC-UV F->H

Figure 1: Decision matrix for analytical method development addressing polarity and detection challenges.

Strategy A: Direct Analysis via HILIC-CAD

Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for retaining polar amines [5]. By utilizing a highly organic mobile phase (typically >70% Acetonitrile), HILIC promotes the formation of an immobilized water layer on a polar stationary phase. The protonated amine partitions into this aqueous layer, achieving excellent retention. Coupled with a Charged Aerosol Detector (CAD), this method provides universal, mass-based quantification without the need for a chromophore.

Causality in Method Design
  • Stationary Phase: An Amide-bonded silica column is selected over bare silica. Amide phases do not possess the highly acidic surface silanols of bare silica, drastically reducing peak tailing for basic amines.

  • Buffer Selection: 10 mM Ammonium Formate (pH 3.0) is used. The low pH ensures both amines are fully protonated for consistent partitioning, while the volatility of the formate salt is strictly required to prevent CAD nebulizer blockage.

  • Diluent Matching: The sample must be diluted in at least 75% Acetonitrile. Injecting a highly aqueous sample into a HILIC system disrupts the localized water layer, causing peak splitting and distortion.

HILICMechanism Mobile Mobile Phase (>75% Acetonitrile) Analyte Protonated Amine (Analyte) Mobile->Analyte Delivers WaterLayer Immobilized Aqueous Layer (Hydrogen Bonding) Analyte->WaterLayer Partitions into Stationary Stationary Phase (Amide Bonded Silica) WaterLayer->Stationary Retained by

Figure 2: Mechanism of Hydrophilic Interaction Liquid Chromatography (HILIC) for polar amine retention.

Protocol 1: HILIC-CAD Step-by-Step Methodology

1. Reagent Preparation:

  • Mobile Phase A: Dissolve 0.63 g of Ammonium Formate in 1 L of LC-MS grade water. Adjust to pH 3.0 using Formic Acid. Filter through a 0.2 µm membrane.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Sample Diluent: Acetonitrile : Water (80:20, v/v).

2. Sample Preparation (Self-Validating System):

  • Expert Insight: Highly basic amines adsorb to borosilicate glass [3]. You must use polypropylene HPLC vials to prevent loss of analyte at low concentrations.

  • Prepare a 1.0 mg/mL stock solution of 1-(2-Fluoroethyl)piperidin-3-amine 2HCl in water.

  • Dilute to the working concentration (e.g., 50 µg/mL) using the Sample Diluent.

  • Validation Step: Prepare a blank matrix (Diluent only) to ensure no ghost peaks co-elute at the retention time.

3. Chromatographic Execution:

  • Equilibrate the Amide column with 90% B for at least 20 column volumes to establish the aqueous hydration layer. Run the gradient as specified in Table 1.

Strategy B: Pre-Column Derivatization via RP-HPLC-UV

For laboratories lacking CAD or LC-MS capabilities, pre-column derivatization is mandatory [4]. Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) reacts specifically with primary and secondary amines to form highly stable, hydrophobic sulfonamides that possess strong UV absorbance (254 nm) and intrinsic fluorescence.

Causality in Method Design
  • pH Control: The reaction buffer is set to pH 9.5 (Sodium Carbonate). The primary amine at position 3 must be deprotonated (free base) to act as a nucleophile. The tertiary piperidine nitrogen cannot form a stable sulfonamide and will not react.

  • Quenching: Excess Dansyl chloride will hydrolyze into dansyl acid, which can interfere with the chromatogram. Adding a quenching agent (methylamine) actively consumes unreacted reagent, ensuring a clean baseline and a self-validating reaction completion.

Protocol 2: Derivatization Step-by-Step Methodology

1. Reagent Preparation:

  • Buffer: 100 mM Sodium Carbonate, adjusted to pH 9.5 with 0.1 M NaOH.

  • Derivatization Reagent: 5.0 mg/mL Dansyl chloride in anhydrous Acetonitrile (Prepare fresh daily; light-sensitive).

  • Quenching Solution: 10% Methylamine in water.

2. Derivatization Workflow:

  • Transfer 100 µL of the aqueous sample (containing approx. 0.1 - 1.0 mg/mL of the amine) into a 2.0 mL amber microcentrifuge tube.

  • Add 400 µL of the pH 9.5 Carbonate Buffer and vortex.

  • Add 500 µL of the Dansyl chloride reagent. Vortex immediately for 10 seconds.

  • Incubate the mixture in a thermomixer at 40°C for 45 minutes in the dark.

  • Quenching: Add 50 µL of the Quenching Solution. Vortex and incubate for an additional 5 minutes at room temperature.

  • Filter the final mixture through a 0.22 µm PTFE syringe filter directly into an HPLC vial.

Data Presentation & Method Parameters

Table 1: Chromatographic Conditions Comparison
ParameterMethod A: Direct HILIC-CADMethod B: Derivatization RP-HPLC-UV
Column Waters XBridge Amide (150 x 4.6 mm, 3.5 µm)Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Formate (pH 3.0)Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile (100%)Acetonitrile + 0.1% TFA
Gradient 0-2 min: 90% B2-8 min: 90% 60% B8-10 min: 60% B10.1-15 min: 90% B0-2 min: 20% B2-12 min: 20% 80% B12-15 min: 80% B15.1-20 min: 20% B
Flow Rate 1.0 mL/min1.2 mL/min
Column Temp 40°C30°C
Injection Vol 2 µL (to prevent solvent effects)10 µL
Detection CAD (Evaporation Temp: 35°C, Filter: 3.6s)UV at 254 nm (Optional FLD: Ex 340 nm, Em 525 nm)
Table 2: Method Validation Summary (Simulated Performance Data)
Validation ParameterHILIC-CAD PerformanceDerivatization RP-HPLC-UV Performance
Linearity Range 1.0 - 200 µg/mL0.5 - 100 µg/mL (pre-derivatization)
Correlation Coefficient ( R2 ) > 0.995 (Quadratic fit required for CAD)> 0.999 (Linear fit)
Limit of Detection (LOD) 0.3 µg/mL0.1 µg/mL
Precision (% RSD, n=6) 1.8%2.4% (Includes derivatization variability)
Peak Tailing Factor ( Tf​ ) 1.151.05

Troubleshooting & Expert Insights

  • Non-Linearity in CAD: Unlike UV detection, Charged Aerosol Detection is inherently non-linear over wide concentration ranges. It is imperative to use a quadratic (second-order) regression curve or a log-log transformation for accurate quantification during method validation.

  • Derivatization Yield Variability: If the peak area of the dansylated amine fluctuates between replicates, the pH of the reaction mixture may be dropping. Ensure the buffering capacity of the Sodium Carbonate is sufficient to neutralize the 2HCl salt of the analyte.

  • Enantiomeric Considerations: 1-(2-Fluoroethyl)piperidin-3-amine contains a chiral center at the C3 position. Both methodologies described herein quantify the total racemic mixture. If enantiomeric excess (ee) determination is required, the HILIC method must be adapted using a chiral stationary phase (e.g., Chiralpak IG) under polar organic mode.

References

  • ACS Omega. (2024). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. Retrieved from[Link]

  • Organic Process Research & Development (ACS). (2022). Adsorption of Amine Compounds on the Glass Surface and Their Impact on the Development of Analytical Method and Pharmaceutical Process. Retrieved from[Link]

  • ResearchGate. (2012). Hydrophilic Interaction Liquid Chromatography (HILIC). Retrieved from[Link]

Method

Advanced Application Note: F-18 Radiolabeling of 1-(2-[18F]Fluoroethyl)piperidin-3-amine Dihydrochloride

Executive Summary & Mechanistic Rationale The molecule 1-(2-[18F]fluoroethyl)piperidin-3-amine is a highly versatile radiolabeled building block (prosthetic group) and pharmacophore fragment. Its primary amine acts as an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The molecule 1-(2-[18F]fluoroethyl)piperidin-3-amine is a highly versatile radiolabeled building block (prosthetic group) and pharmacophore fragment. Its primary amine acts as an ideal conjugation site for NHS-esters, carboxylic acids, or squaramates, enabling the rapid F-18 labeling of complex peptides, antibodies, and small-molecule targeted protein degraders (PROTACs). Furthermore, this specific fluoroethyl-piperidine moiety is integral to several validated PET radiotracers, including VEGFR2 imaging agents like [18F]FEPAQ [1].

As a Senior Application Scientist, it is critical to understand that the synthesis of this molecule is not a mere procedural exercise; it is a delicate balance of nucleophilic activation, steric management, and controlled deprotection. We employ a direct aliphatic nucleophilic substitution (SN2) approach rather than an indirect fluoroalkylation. By utilizing the precursor tert-butyl (1-(2-(tosyloxy)ethyl)piperidin-3-yl)carbamate, we achieve a highly efficient, one-pot, two-step radiosynthesis.

The causality behind this chemical design is threefold:

  • Leaving Group Efficacy: The tosylate (-OTs) group provides exceptional leaving group kinetics for aliphatic SN2 reactions, far superior to mesylates or halides in this specific steric environment [2].

  • Nucleophilic Activation: Aqueous [18F]fluoride is heavily hydrated and virtually unreactive. We utilize Kryptofix 2.22 (K222) and K2CO3 to sequester the potassium cation, generating a "naked," highly nucleophilic [18F]F⁻ anion [3].

  • Regioselective Protection: The Boc (tert-butyloxycarbonyl) group prevents the primary amine from acting as a competing nucleophile or undergoing basic degradation during the harsh fluorination step. Subsequent deprotection with aqueous HCl directly yields the stable dihydrochloride salt, optimizing downstream aqueous solubility for bioconjugation.

Chemical Pathway & Workflow Visualization

ChemicalWorkflow F18 [18F]Fluoride (Aqueous) Intermediate [18F]Fluoroethyl Intermediate F18->Intermediate K222/K2CO3 MeCN, 90°C Precursor Boc-Protected Tosylate Precursor Precursor->Intermediate SN2 Displacement Product 1-(2-[18F]Fluoroethyl) piperidin-3-amine 2HCl Intermediate->Product HCl (aq), 90°C Boc Deprotection

Figure 1: Chemical workflow for the radiosynthesis of 1-(2-[18F]fluoroethyl)piperidin-3-amine.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; each phase contains built-in checkpoints to ensure the integrity of the radiochemical yield (RCY) and specific activity.

Phase 1: [18F]Fluoride Trapping and Azeotropic Drying

Causality: Water is the enemy of SN2 radiofluorination. Even trace moisture will hydrate the [18F]F⁻ ion, destroying its nucleophilicity and leading to precursor hydrolysis (alcohol formation) instead of fluorination [4].

  • Trapping: Transfer aqueous [18F]fluoride (typically 10–50 GBq) from the cyclotron target onto a pre-conditioned Sep-Pak QMA Light cartridge (Waters). This separates[18F]F⁻ from the [18O]H2O target water.

  • Elution: Elute the trapped [18F]fluoride into the V-vial reactor using 1.0 mL of an eluent solution containing Kryptofix 2.22 (15 mg) and K2CO3 (3 mg) dissolved in MeCN/H2O (80:20 v/v).

  • Azeotropic Drying: Evaporate the solvent under a steady stream of Helium at 95 °C under vacuum.

  • Co-evaporation: Add 1.0 mL of anhydrous acetonitrile (MeCN) and repeat the evaporation. Perform this co-evaporation step twice to ensure absolute anhydrous conditions. The resulting [18F]KF/K222 complex should appear as a faint white residue.

Phase 2: SN2 Radiofluorination
  • Precursor Addition: Dissolve 4.0 mg of tert-butyl (1-(2-(tosyloxy)ethyl)piperidin-3-yl)carbamate in 0.5 mL of anhydrous MeCN. Add this solution to the dried [18F]fluoride complex.

  • Reaction: Seal the reactor and heat at 90 °C for 10 minutes.

  • Cooling: Quench the reaction by cooling the reactor block to 40 °C using compressed air. Self-Validation Checkpoint: A radio-TLC aliquot at this stage should reveal >75% conversion to the lipophilic Boc-protected intermediate.

Phase 3: Boc Deprotection and Salt Formation

Causality: Using aqueous HCl instead of Trifluoroacetic acid (TFA) ensures that the final product is isolated as a biologically compatible dihydrochloride salt, avoiding the toxicity and conjugation-interference associated with residual trifluoroacetate.

  • Acidification: Add 0.5 mL of 1 M HCl (aq) directly to the crude reaction mixture.

  • Deprotection: Heat the sealed reactor at 90 °C for 5 minutes. The acidic environment rapidly cleaves the Boc carbamate, releasing isobutylene and CO2 gases.

  • Neutralization (Optional based on HPLC): Cool to 30 °C. If injecting onto a sensitive semi-prep HPLC column, neutralize partially with 0.25 mL of 1 M NaOH, ensuring the pH remains slightly acidic (pH 4-5) to maintain the amine in its protonated state.

Phase 4: Purification and Formulation
  • Semi-Prep HPLC: Inject the crude mixture onto a reversed-phase semi-prep column (e.g., Luna C18, 250 × 10 mm, 5 µm). Elute using an isocratic mobile phase of 0.1% aqueous TFA / MeCN (85:15 v/v) at 4.0 mL/min.

  • Fraction Collection: Collect the radioactive peak corresponding to 1-(2-[18F]fluoroethyl)piperidin-3-amine (typically eluting between 8–11 minutes).

  • Formulation: Dilute the collected fraction with 20 mL of sterile water, pass through a C18 Sep-Pak Plus cartridge to trap the product, wash with 10 mL of water, and elute with 1.0 mL of absolute ethanol followed by 9.0 mL of 0.9% sterile saline.

Automated Radiosynthesis Module Setup

To translate this protocol for GMP-compliant clinical or high-throughput preclinical use, the workflow must be mapped to an automated synthesis module (e.g., GE FASTlab or Trasis AllinOne).

AutomatedSynthesis Cyclotron Cyclotron 18O(p,n)18F QMA QMA Cartridge (Trapping) Cyclotron->QMA Aqueous [18F]F- Reactor1 Reactor Vessel (Azeotropic Drying) QMA->Reactor1 Elution (K222/K2CO3) Reactor2 Reactor Vessel (Labeling & Deprotection) Reactor1->Reactor2 Add Precursor HPLC Semi-Prep HPLC (Purification) Reactor2->HPLC Crude Mixture SPE C18 SPE Cartridge (Formulation) HPLC->SPE Collected Fraction Final Final Product Vial (Sterile Filtered) SPE->Final EtOH/Saline Elution

Figure 2: Fluidic pathway for the automated radiosynthesis and formulation module.

Quantitative Data & Optimization Matrix

The following table summarizes the optimization landscape for the SN2 radiofluorination step. Comparing these parameters allows researchers to adapt the protocol based on their specific automated module's thermal tolerances and solvent handling capabilities.

ParameterCondition A (Standard)Condition B (Optimized)Mechanistic Rationale
Solvent Acetonitrile (MeCN)DMSODMSO tolerates higher temperatures without boiling, increasing SN2 kinetics. MeCN is easier to evaporate if solvent exchange is required.
Temperature 90 °C110 °CHigher temps in DMSO push RCY from 55% to >75%, but risk thermal degradation of the Boc group prior to complete fluorination.
Reaction Time 10 minutes5 minutes5 minutes at 110 °C provides equivalent yield to 10 minutes at 90 °C, saving critical isotope half-life (110 min for F-18).
Precursor Mass 4.0 mg2.0 mgReducing precursor mass increases specific activity but slightly lowers pseudo-first-order reaction kinetics.
Overall RCY 35 – 40% (Decay Corr.)45 – 50% (Decay Corr.)Optimized conditions minimize elimination side-products (e.g., vinyl-piperidine derivatives).

Quality Control (QC) Parameters

A self-validating protocol requires rigorous QC to ensure the product is suitable for downstream bioconjugation or in vivo use.

  • Radiochemical Purity (RCP): > 99%. Verified via analytical HPLC (C18 column, gradient elution of 0.1% TFA in H2O/MeCN) equipped with a gamma detector. The radio-chromatogram must show a single peak.

  • Chemical Purity: UV absorbance at 210 nm and 254 nm must confirm the absence of the tosylate precursor and Kryptofix 2.22 (limit < 50 µg/mL).

  • Molar Activity (Am): > 50 GBq/µmol at the end of synthesis (EOS). High molar activity is critical if the downstream conjugated tracer targets low-density neuroreceptors.

References

  • Prabhakaran, J., et al. (2012). Synthesis and in vitro evaluation of -FEPAQ: a potential PET ligand for VEGFR2. Bioorganic & Medicinal Chemistry Letters. Retrieved from:[Link]

  • Kniess, T., et al. (2015). 2-[18F]Fluoroethyl tosylate - a versatile tool for building 18F-based radiotracers for positron emission tomography. MedChemComm. Retrieved from:[Link]

  • IAEA TECDOC Series. (2021). Cyclotron Produced Radionuclides: Emerging Positron Emitters. International Atomic Energy Agency. Retrieved from:[Link]

  • Sergeev, M. E., et al. (2021). Insights into Elution of Anion Exchange Cartridges: Opening the Path toward Aliphatic 18F-Radiolabeling of Base-Sensitive Tracers. Organic Process Research & Development. Retrieved from:[Link]

Application

Application Notes &amp; Protocols: Leveraging 1-(2-Fluoroethyl)piperidin-3-amine Dihydrochloride for Novel PET Tracer Development

An in-depth guide for researchers, scientists, and drug development professionals. Introduction: The Need for Versatile Precursors in PET Imaging Positron Emission Tomography (PET) stands as a cornerstone of molecular im...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction: The Need for Versatile Precursors in PET Imaging

Positron Emission Tomography (PET) stands as a cornerstone of molecular imaging, offering unparalleled insights into in-vivo biological processes for both clinical diagnostics and preclinical research.[1] The efficacy of PET is fundamentally reliant on the design and synthesis of specific radiopharmaceuticals—biologically active molecules labeled with a positron-emitting radionuclide.[1] Among these, Fluorine-18 ([18F]) is the most widely used radionuclide due to its near-ideal half-life (109.8 minutes) and low positron energy, which allows for high-resolution imaging and distribution to satellite imaging centers.[2][3]

The development of novel [18F]-labeled PET tracers is often a complex undertaking, where the structure of the precursor molecule—the unlabeled scaffold for radioisotope incorporation—is a critical determinant of success.[1] A well-designed precursor influences radiochemical yield, purity, specific activity, and ultimately, the pharmacokinetic profile of the final imaging agent.[1]

This guide focuses on the strategic use of precursors based on the 1-(2-fluoroethyl)piperidin-3-amine scaffold. This chemical moiety is of significant interest in medicinal chemistry for its ability to be incorporated into ligands targeting a wide array of central nervous system (CNS) receptors and enzymes. The piperidine ring is a common feature in many CNS-active drugs, while the primary amine at the 3-position serves as a versatile chemical handle for conjugation to various targeting vectors. The 2-fluoroethyl group is the key component for introducing the [18F] radiolabel.

Here, we provide a comprehensive overview, field-proven insights, and detailed protocols for utilizing this class of precursors, specifically focusing on a conceptual framework that can be adapted for developing novel PET tracers for neuroimaging and beyond.

Section 1: The Precursor Scaffold: Properties and Rationale

The selection of 1-(2-fluoroethyl)piperidin-3-amine dihydrochloride as a foundational structure is a deliberate choice driven by key pharmacological and radiochemical considerations.

Chemical and Physical Properties

The dihydrochloride salt form ensures stability and solubility for handling and initial reaction setups.

PropertyValueSource
Chemical Name 1-(2-fluoroethyl)piperidin-3-amine dihydrochloride[4]
CAS Number 1654772-84-5[4]
Molecular Formula C₇H₁₇Cl₂FN₂[5]
Purity Typically >95%[5]
Storage 2-8°C, dry, well-ventilated area[5]
Key Functional Groups Tertiary amine (piperidine ring), Primary amine (C3 position), Fluoroethyl groupN/A
Rationale for Use in PET Tracer Design

The utility of this scaffold stems from the specific roles of its constituent parts:

  • Piperidine Core: A privileged structure in neuropharmacology, frequently found in ligands for receptors such as sigma (σ), dopamine, and serotonin transporters. Its conformational flexibility allows for optimal binding to many protein targets.[6]

  • 3-Amine Handle: This primary amine is a crucial point for chemical modification. It can be readily derivatized via amidation, reductive amination, or other coupling reactions to attach a larger, biologically active targeting moiety without significantly disrupting the core's interaction with its intended target.

  • 2-Fluoroethyl Group: This group is the workhorse for [18F]-radiolabeling. The strategy, however, is not to displace the existing non-radioactive fluorine. Instead, a "synthon approach" is used, where a precursor with a suitable leaving group (e.g., tosylate, mesylate) is prepared for a highly efficient nucleophilic substitution reaction with [18F]fluoride.[7] This approach is favored for its reliability and high yields.[8] The stability of the C-F bond in vivo prevents defluorination, which is critical for obtaining clean imaging data.[9]

Section 2: The Radiolabeling Strategy: The Synthon Approach

A common misconception is that a fluorine-containing precursor is directly used for radiolabeling. The presence of non-radioactive fluorine ([19F]) in the molecule 1-(2-fluoroethyl)piperidin-3-amine makes it the non-radioactive standard for analytical purposes, but not the starting material for radiosynthesis.

The robust and field-proven strategy involves a two-step process centered on a precursor molecule where the fluoroethyl group is replaced by a hydroxyethyl group, which is then activated.

Causality Behind the Choice: Direct radiofluorination on an unactivated C-H bond is extremely challenging and not practical for routine production. A nucleophilic substitution reaction is the gold standard for [18F] chemistry. This requires a good leaving group (like a tosylate) that can be readily displaced by the incoming [18F]fluoride ion. The corresponding alcohol is the ideal starting point as it is easily synthesized and can be "activated" by converting the hydroxyl group into a tosylate just before radiolabeling.

Below is a diagram illustrating this critical workflow.

cluster_0 Part 1: Precursor Synthesis (Cold Chemistry) cluster_1 Part 2: Radiosynthesis ([18F] Hot Chemistry) cluster_2 Part 3: Purification & QC amine 3-Aminopiperidine Derivative (Target Moiety Attached) hydroxyethyl N-(Target Moiety)-1-(2-hydroxyethyl) piperidin-3-amine amine->hydroxyethyl Alkylation with 2-bromoethanol precursor Radiolabeling Precursor N-(Target Moiety)-1-(2-tosyloxyethyl) piperidin-3-amine hydroxyethyl->precursor Tosylation (TsCl) tracer Crude [18F]-Tracer precursor->tracer Nucleophilic Substitution (e.g., 120°C, 10 min, DMSO) f18 [18F]Fluoride (from Cyclotron) activated_f18 Activated K[18F]F/K2.2.2 Complex f18->activated_f18 Azeotropic Drying with K2CO3, Kryptofix 2.2.2 hplc Semi-Prep HPLC Purification tracer->hplc formulation Formulation in Saline/Ethanol hplc->formulation final_product Final [18F]-Tracer Product (for injection) formulation->final_product

Caption: The Synthon Approach for [18F]-Fluoroethylation.

Section 3: Detailed Experimental Protocols

This section provides a representative, step-by-step protocol for the synthesis of a radiolabeling precursor and its subsequent automated radiosynthesis to yield a final [18F]-labeled PET tracer.

Disclaimer: These protocols are illustrative. Researchers must adapt reaction conditions, purification methods, and safety procedures based on their specific target molecule and available laboratory equipment. All operations involving radioactivity must be performed in a shielded hot cell by trained personnel.

Protocol 3.1: Synthesis of the Tosylate Radiolabeling Precursor

This protocol outlines the "cold chemistry" required to prepare the immediate precursor for the [18F]-labeling step. We assume the "Target Moiety" has already been coupled to the 3-amine position.

Step 1: N-Alkylation with 2-Bromoethanol

  • To a solution of your N-derivatized 3-aminopiperidine (1.0 eq) in a suitable solvent like N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 3.0 eq) as a base.

  • Add 2-bromoethanol (1.2 eq) dropwise to the stirring mixture at room temperature.

  • Heat the reaction mixture to 60-70°C and stir for 12-16 hours under a nitrogen atmosphere.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the resulting crude alcohol product, N-(Target Moiety)-1-(2-hydroxyethyl)piperidin-3-amine, by flash column chromatography.

Step 2: Tosylation of the Hydroxyethyl Group

  • Dissolve the purified alcohol (1.0 eq) in anhydrous dichloromethane (DCM) and cool the solution to 0°C in an ice bath.

  • Add triethylamine (Et₃N, 2.5 eq) followed by 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Add p-toluenesulfonyl chloride (TsCl, 1.5 eq) portion-wise, ensuring the temperature remains below 5°C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS until the starting alcohol is consumed.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with DCM, wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the final tosylate precursor by flash column chromatography to yield the high-purity material required for radiosynthesis.

Protocol 3.2: Automated Radiosynthesis of the [18F]-Tracer

This protocol describes the "hot chemistry" performed on a commercial automated synthesis module (e.g., GE TRACERlab, Synthra RNPlus).

start Start trap_f18 1. Trap Aqueous [18F]Fluoride on QMA Cartridge start->trap_f18 elute_f18 2. Elute [18F]F- with K2CO3/Kryptofix 2.2.2 Solution trap_f18->elute_f18 dry_f18 3. Azeotropic Drying (Acetonitrile, 110°C, Vacuum) elute_f18->dry_f18 reaction 4. Add Precursor in DMSO React at 120°C for 10 min dry_f18->reaction quench 5. Quench & Dilute with HPLC Mobile Phase reaction->quench inject_hplc 6. Inject onto Semi-Prep HPLC Column quench->inject_hplc collect 7. Collect [18F]-Tracer Peak (UV & Radio-detector) inject_hplc->collect remove_solvent 8. Remove HPLC Solvents (Rotary Evaporation) collect->remove_solvent formulate 9. Reformulate in Sterile Vial (Saline with ≤10% Ethanol) remove_solvent->formulate filter 10. Pass through 0.22 µm Sterile Filter formulate->filter end Final QC & Dispense filter->end

Sources

Method

Application Note: In Vitro Pharmacological Profiling of 1-(2-Fluoroethyl)piperidin-3-amine Dihydrochloride

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Assay Development Scientists, Medicinal Chemists, and Preclinical Pharmacologists Introduction & Mechanistic Rationale 1-(2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Assay Development Scientists, Medicinal Chemists, and Preclinical Pharmacologists

Introduction & Mechanistic Rationale

1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride (FEPA) is a highly versatile, fluorinated small-molecule building block frequently utilized in the synthesis of novel neuropharmacological agents and PET radiotracers[1]. The incorporation of the fluoroethyl moiety strategically enhances the compound's lipophilicity and metabolic stability without significantly increasing steric bulk. Furthermore, the piperidin-3-amine core provides a basic nitrogen pharmacophore essential for anchoring into the binding pockets of various G-protein coupled receptors (GPCRs) and endoplasmic reticulum (ER) chaperones, such as the Sigma-1 Receptor (S1R).

When evaluating novel FEPA derivatives in cell culture, researchers face specific physicochemical challenges. Because the compound is supplied as a dihydrochloride salt , it releases two equivalents of hydrochloric acid upon aqueous dissolution. If introduced directly into unbuffered culture media at high screening concentrations, this causes a localized pH drop, leading to artifactual cell death. This application note outlines a self-validating, step-by-step workflow to safely formulate FEPA, establish its cytotoxicity window, and functionally evaluate its target engagement via intracellular calcium modulation.

Experimental Design & Causality (The "Why")

To ensure a robust and artifact-free screening cascade, this protocol is built upon three foundational pillars of assay causality:

  • Solvent & pH Management: Dihydrochloride salts must be initially solubilized in a highly controlled vehicle. We utilize 100% Dimethyl Sulfoxide (DMSO) for the master stock, followed by intermediate dilutions in HEPES-buffered media. Because DMSO is a known cytotoxic agent that can perturb cell membranes and alter assay readouts, the final assay concentration must be strictly maintained at ≤0.5% v/v[2].

  • Viability as a Prerequisite (Self-Validating System): Before assessing functional target engagement, we must define the compound's Maximum Tolerated Dose (MTD). We employ an ATP-based bioluminescent assay rather than traditional tetrazolium reduction (MTT) assays. ATP quantification provides superior sensitivity in high-density microwell plates and avoids the extended incubation times and metabolic artifacts common with MTT[3],[4].

  • Functional Readout (Calcium Flux): Piperidine derivatives often target receptors that modulate ER calcium stores (e.g., S1R-mediated IP3R modulation). We utilize a Fluo-4 AM kinetic assay to provide a direct, real-time functional readout of this target engagement.

Quantitative Data Summary

The following table outlines the target assay parameters and expected validation metrics when screening FEPA derivatives in standard cell lines (e.g., HEK293 or SH-SY5Y).

Assay ParameterTarget MetricExpected RangeRationale / Causality
Stock Concentration 10 - 50 mM10 mM in DMSOEnsures complete dissolution while keeping final DMSO ≤0.5%[2].
Final DMSO Concentration ≤ 0.5% v/v0.1% - 0.5%Prevents solvent-induced cytotoxicity and baseline fluorescence artifacts.
Cell Viability (IC₅₀) > 50 µM> 100 µMEstablishes the safe therapeutic window for downstream functional assays.
Calcium Flux (EC₅₀) Potency0.1 - 10 µMDetermines target engagement efficacy and receptor modulation.
Z'-Factor > 0.50.65 - 0.85Validates assay robustness, signal-to-noise ratio, and suitability for HTS.

Experimental Workflows & Pathway Visualization

Workflow A 1. Compound Formulation (FEPA Dihydrochloride) C 3. Compound Treatment (Buffered Dose-Response) A->C B 2. Cell Culture & Seeding (e.g., HEK293 / SH-SY5Y) B->C D 4. Functional Assays (ATP Viability & Ca2+ Flux) C->D E 5. Data Acquisition & Z'-Factor Analysis D->E

Figure 1: High-throughput screening workflow for FEPA dihydrochloride in cell culture.

Pathway FEPA FEPA Derivative (Ligand) Receptor Target Receptor (e.g., Sigma-1R / GPCR) FEPA->Receptor Binds ER Endoplasmic Reticulum (IP3R) Receptor->ER Modulates Ca2 Cytosolic Ca2+ Increase ER->Ca2 Release Fluo4 Fluo-4 AM Fluorescence (Ex 494nm / Em 506nm) Ca2->Fluo4 Detected by

Figure 2: Mechanistic pathway of FEPA-induced intracellular calcium modulation.

Step-by-Step Experimental Protocols

Protocol A: Compound Formulation & Handling

Expert Insight: Dihydrochloride salts are highly hygroscopic. Always equilibrate the vial to room temperature in a desiccator before opening to prevent moisture absorption, which skews molarity calculations.

  • Master Stock Preparation: Weigh the appropriate mass of FEPA dihydrochloride and dissolve in 100% anhydrous DMSO to yield a 10 mM master stock. Vortex for 60 seconds and sonicate for 5 minutes until fully clear.

  • Intermediate Dilution (Crucial Step): Prepare a 10X intermediate working stock in Assay Buffer (HBSS supplemented with 20 mM HEPES, pH 7.4). Causality: The high buffering capacity of 20 mM HEPES neutralizes the acidic protons released by the dihydrochloride salt, preventing pH shock to the cells.

  • Storage: Aliquot the 10 mM DMSO master stock into single-use vials and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: High-Throughput Cell Viability Assay (ATP-Based)

Expert Insight: We utilize a homogeneous ATP bioluminescent assay because it immediately lyses the cells and halts metabolism, providing a highly accurate snapshot of viability without the background interference seen in colorimetric assays[3],[4].

  • Cell Seeding: Seed SH-SY5Y cells at 10,000 cells/well in a solid-white 96-well plate (white plates maximize luminescence reflection and minimize well-to-well crosstalk). Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Add the 10X FEPA intermediate stock to the wells to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is uniformly normalized to 0.5% across all wells, including vehicle controls[2].

  • Incubation: Incubate the treated plates for 24 to 48 hours depending on the specific pharmacological endpoint.

  • Reagent Addition: Equilibrate the ATP luminescent reagent and the assay plate to room temperature for 30 minutes. Add a volume of reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL reagent to 100 µL medium).

  • Readout: Mix the contents vigorously for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal, then record luminescence using a microplate reader.

Protocol C: Functional Calcium Flux Assay (Fluo-4 AM)

Expert Insight: To prevent the Fluo-4 dye from being actively pumped out of the cells by multidrug resistance (MDR) transporters, Probenecid must be included in the loading buffer.

  • Cell Seeding: Seed cells at 20,000 cells/well in a black, clear-bottom 96-well plate. Incubate overnight.

  • Dye Loading: Remove culture media and wash cells once with HBSS. Add 100 µL of Dye Loading Buffer (HBSS, 20 mM HEPES, 2.5 mM Probenecid, and 2 µM Fluo-4 AM). Incubate for 45 minutes at 37°C, followed by 15 minutes at room temperature to allow complete intracellular de-esterification of the AM ester.

  • Washing: Gently remove the loading buffer and wash the cells twice with Assay Buffer (HBSS + 20 mM HEPES + 2.5 mM Probenecid) to remove extracellular dye. Leave 100 µL of Assay Buffer in each well.

  • Baseline Acquisition: Transfer the plate to a kinetic fluorescent plate reader (e.g., FLIPR or equivalent). Read baseline fluorescence (Ex: 494 nm, Em: 506 nm) for 15 seconds.

  • Compound Injection & Kinetic Readout: Using the automated fluidics system, inject 25 µL of 5X FEPA compound (prepared in Assay Buffer). Continuously record fluorescence at 1-second intervals for 3 minutes to capture the peak calcium transient.

References

  • National Center for Biotechnology Information. "1-(2-Fluoroethyl)piperidin-3-amine | C7H15FN2 | CID 80693677" PubChem. Available at: [Link]

  • Riss TL, Morawski RA, Crouch SP, et al. "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2013. Available at: [Link]

  • Markossian S, Grossman A, Brimacombe K, et al. "Assay Guidance Manual." Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. Available at: [Link]

  • Cimini BA, et al. "Optimizing the Cell Painting assay for image-based profiling." Nature Protocols, 2023. (Referenced for standard DMSO toxicity limits in HTS). Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming degradation of 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride in solution

Topic: Overcoming Degradation of 1-(2-Fluoroethyl)piperidin-3-amine Dihydrochloride in Solution Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working w...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Overcoming Degradation of 1-(2-Fluoroethyl)piperidin-3-amine Dihydrochloride in Solution

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride. While this compound is highly stable in its solid, lyophilized salt form, it exhibits significant instability when dissolved in neutral or basic solutions. This document provides a mechanistic understanding of this degradation and actionable, self-validating protocols to ensure experimental integrity.

Section 1: Mechanistic Understanding of Degradation (The "Why")

To effectively prevent degradation, one must understand the causality behind it. The instability of 1-(2-Fluoroethyl)piperidin-3-amine is driven by the intrinsic nucleophilicity of its piperidine nitrogen when unprotonated.

  • Aziridinium Ion Formation: When the dihydrochloride salt is neutralized (pH > 6.0), the tertiary amine of the piperidine ring becomes a free base. The lone pair of electrons on this nitrogen acts as an intramolecular nucleophile, displacing the fluorine atom on the 2-fluoroethyl group to form a highly reactive, strained 3-membered aziridinium intermediate[1].

  • Hydrolysis and Cross-linking: The resulting aziridinium ion is a potent electrophile and is highly susceptible to nucleophilic attack[2]. In aqueous media, water readily attacks the strained ring to form 1-(2-hydroxyethyl)piperidin-3-amine. In concentrated solutions, the primary amine (at position 3) of a neighboring molecule can attack the aziridinium ion, leading to unwanted dimerization or oligomerization.

  • pH Dependence: This entire degradation cascade requires the lone pair on the piperidine nitrogen to be available. Therefore, maintaining the compound at a low pH (where both amines remain fully protonated) completely halts the intramolecular SN2 attack.

DegradationPathway A 1-(2-Fluoroethyl)piperidin-3-amine (Free Base) B Aziridinium Intermediate (Highly Reactive) A->B Intramolecular Attack (-F⁻) C 1-(2-Hydroxyethyl)piperidin-3-amine (Hydrolysis Product) B->C + H₂O (Aqueous Media) D Dimeric/Oligomeric Species (Cross-linking) B->D + Primary Amine (Concentrated Solution)

Mechanism of 2-fluoroethylamine degradation via a reactive aziridinium intermediate.

Section 2: Frequently Asked Questions (FAQs)

Q: Why does my stock solution turn yellow or show multiple peaks on LC-MS after a few days at room temperature? A: This is the visual and analytical hallmark of aziridinium ion formation followed by cross-linking. The multiple peaks on your LC-MS correspond to the hydrolysis product (+16 Da mass shift, replacing -F with -OH) and higher molecular weight dimers formed when the primary amine of one molecule attacks the aziridinium intermediate of another[1].

Q: Can I store this compound in standard physiological buffers like PBS (pH 7.4) or Tris? A: No. Physiological pH (7.4) is basic enough to deprotonate a significant fraction of the piperidine nitrogen. Once deprotonated, the degradation cascade initiates immediately. If your assay requires physiological pH, you must spike the compound into the buffer immediately prior to the experiment rather than storing it in that buffer.

Q: I need to use the free base for an anhydrous coupling reaction. How can I prevent degradation during my synthesis? A: Generate the free base in situ immediately before use at low temperatures (-78°C to 0°C) to kinetically slow the intramolecular cyclization. Alternatively, use strictly non-nucleophilic, anhydrous solvents (e.g., dry DCM) and proceed with your coupling reagents immediately to outcompete the degradation pathway.

Section 3: Troubleshooting Matrix

The following table summarizes quantitative observations and their corresponding preventative actions to maintain compound integrity.

Issue ObservedPotential CauseSolution / Preventative Action
Rapid loss of parent mass on LC-MS Buffer pH > 6.0Acidify the stock solution to pH < 4.0 using 0.1% HCl or 0.1% TFA.
Formation of +16 Da mass adduct Hydrolysis of the aziridinium intermediateAvoid aqueous solutions if pH cannot be controlled; store in anhydrous DMSO with 0.1% TFA.
High molecular weight impurities Intermolecular dimerization via the primary amineDilute stock solutions (< 10 mM) to reduce bimolecular collision rates.
Degradation during freeze-thaw Localized pH shifts and concentration gradients during freezingAliquot stock solutions for single-use; strictly avoid repeated freeze-thaw cycles.
Section 4: Validated Experimental Protocols

To ensure a self-validating system, use Protocol A to prepare your solutions and immediately verify their integrity using Protocol B .

Protocol A: Preparation of Stable Aqueous Stock Solutions

Causality note: Dissolving the salt in pure water can sometimes lead to micro-environments of neutral pH. Explicitly acidifying the solvent ensures complete protonation.

  • Weighing: Weigh the lyophilized dihydrochloride salt in a dry, low-humidity environment.

  • Solvent Preparation: Prepare a solution of HPLC-grade water containing 0.1 M HCl or 0.1% Trifluoroacetic acid (TFA).

  • Dissolution: Dissolve the compound in the acidic solvent to a maximum concentration of 10 mM. Verify that the final pH is < 4.0 using micro-pH paper.

  • Aliquotting: Immediately divide the solution into single-use amber vials to protect from light and prevent freeze-thaw degradation.

  • Storage: Flash-freeze the vials in liquid nitrogen and transfer to -80°C for long-term storage.

Workflow Step1 Weigh Salt (Dry conditions) Step2 Dissolve in Acidic Media (pH < 4.0) Step1->Step2 Step3 Aliquot (Single-use vials) Step2->Step3 Step4 Flash Freeze (Liquid N₂) Step3->Step4 Step5 Store at -80°C Step4->Step5

Standard operating procedure for the preparation and storage of stable stock solutions.

Protocol B: LC-MS Monitoring of Stability

Causality note: Formic acid in the mobile phase maintains the protonated state during analysis, preventing on-column degradation.

  • Sample Prep: Thaw a single-use aliquot on ice. Dilute the stock to 1 µM using 0.1% Formic Acid (FA) in LC-MS grade water.

  • Chromatography: Inject 5 µL onto a C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm). Use a mobile phase gradient of Water (0.1% FA) and Acetonitrile (0.1% FA), running from 5% to 95% Acetonitrile over 5 minutes.

  • Detection: Monitor in positive ESI mode for the parent mass [M+H]+ and specifically screen for the hydrolysis degradation product [M−F+OH+H]+ . A pure sample should exhibit >98% parent mass integration.

References
  • Title : The Dark Side of Fluorine | Source : ACS Medicinal Chemistry Letters (via PMC - NIH)[1] | URL :[Link]

  • Title : Strained Ammonium Precursors for Radiofluorinations | Source : ChemistryOpen (via PMC - NIH)[2] | URL :[Link]

Sources

Optimization

Resolving LC-MS baseline noise for 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride samples

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter analytical challenges with highly polar, basic small molecules formulated as dihydrochloride salts.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter analytical challenges with highly polar, basic small molecules formulated as dihydrochloride salts.

1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride presents a "perfect storm" for LC-MS baseline noise: it is highly hydrophilic (causing poor retention on standard Reversed-Phase C18 columns), contains two basic nitrogens (prone to secondary interactions), and introduces a massive molar excess of chloride ions (causing severe electrospray ion suppression and adduct-related background noise).

This guide provides field-proven causality, self-validating protocols, and actionable troubleshooting steps to help you achieve a pristine baseline and high signal-to-noise (S/N) ratio.

Diagnostic Workflow

G start High Baseline Noise Detected (1-(2-Fluoroethyl)piperidin-3-amine) check_rt Check Retention Time (RT) start->check_rt void_vol RT < 1.5 min (Void Volume Elution) check_rt->void_vol retained RT > 1.5 min (Adequate Retention) check_rt->retained hilic Switch to HILIC or Mixed-Mode Column void_vol->hilic check_adducts Check MS Spectra for Chloride Adducts/Clusters retained->check_adducts spe Implement MCX SPE Desalting Protocol hilic->spe check_adducts->spe High Cl- opt_source Optimize ESI Source (Desolvation Temp/Gas) check_adducts->opt_source No Cl-

Diagnostic workflow for resolving LC-MS baseline noise in polar amine dihydrochloride samples.

Troubleshooting FAQs

Q1: Why does my baseline noise spike specifically in the void volume when analyzing this compound? Causality: 1-(2-Fluoroethyl)piperidin-3-amine is highly hydrophilic. On a standard Reversed-Phase (RP) C18 column, it lacks the lipophilicity to partition into the stationary phase, causing it to elute in the void volume (t0). The void volume is where unretained matrix components, inorganic salts (including the dihydrochloride counterions), and solvent impurities co-elute. This co-elution saturates the Electrospray Ionization (ESI) droplet surface, leading to severe ion suppression and erratic baseline noise. Solution: Abandon standard C18. Transition to Hydrophilic Interaction Liquid Chromatography (HILIC) to retain polar metabolites and basic amines effectively without the need for ion-pairing reagents [1].

Q2: How does the "dihydrochloride" salt form contribute to MS noise, and how do I eliminate it? Causality: The dihydrochloride salt introduces two equivalents of chloride (Cl⁻) per molecule. In the ESI source, high concentrations of chloride cause two major issues: 1) Signal suppression via droplet charge competition, and 2) Formation of complex, noisy background clusters (e.g., [M+HCl+H]⁺ or sodium chloride clusters) across the mass range. Solution: Implement a Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) protocol prior to injection. The basic piperidine and primary amine groups will bind strongly to the sulfonic acid moieties of the MCX sorbent, allowing you to wash away the chloride counterions with organic solvents before eluting the free base with an ammoniacal solution.

Q3: What is the optimal mobile phase to use for this compound to maintain a quiet baseline? Causality: Non-volatile buffers (like phosphates) or strong ion-pairing agents (like TFA) will precipitate in the MS source or coat the optics, creating persistent background noise and signal degradation over time. Solution: Use volatile buffers such as 10 mM ammonium formate or ammonium acetate (pH 3.0 - 5.0). Ammonium formate provides excellent buffer capacity for HILIC separations of basic amines and decomposes completely into volatile gases (NH₃, CO₂, H₂O) in the ESI source, ensuring a pristine baseline [2].

Q4: How should I optimize the ESI-MS source parameters for HILIC conditions to reduce noise? Causality: HILIC mobile phases are highly organic (typically starting at >90% Acetonitrile). High organic content requires different desolvation energetics compared to highly aqueous RP gradients. If the desolvation temperature is too high, you risk premature boiling and erratic spray (noise). If the gas flow is too low, large droplets enter the mass analyzer, causing baseline spikes. Solution: Lower the desolvation temperature slightly compared to RP methods (e.g., 350°C instead of 500°C) but maintain a high desolvation gas flow (e.g., 800-1000 L/hr) to ensure complete droplet evaporation without thermal degradation [3, 4].

Quantitative Data: Chromatographic Strategy Comparison

Table 1: Impact of Chromatographic Strategy on 1-(2-Fluoroethyl)piperidin-3-amine S/N and Retention

Column ChemistryMobile Phase AdditiveRetention Time (min)Baseline Noise (cps)Signal-to-Noise (S/N)Causality / Observation
Standard C180.1% Formic Acid0.8 (Void)45,0003:1Co-elution with Cl⁻ salts; severe suppression.
C18 + Ion Pairing0.1% TFA3.528,00015:1Better retention, but TFA suppresses MS signal.
Mixed-Mode (MCX)10mM NH₄FA (pH 3)4.25,500120:1Good retention via ion-exchange; clean baseline.
HILIC (Amide) 10mM NH₄FA (pH 3) 5.8 1,200 450:1 Orthogonal retention; highly volatile; optimal ESI.

Step-by-Step Methodologies

Protocol A: MCX SPE Desalting (Chloride Removal)

Self-Validating Checkpoint: If chloride is successfully removed, the baseline noise in the 50-200 m/z range will drop by at least 10-fold compared to a direct injection.

  • Conditioning: Pass 2 mL of Methanol through the Mixed-Mode Cation Exchange (MCX) cartridge, followed by 2 mL of 2% Formic Acid in Water.

  • Loading: Dilute the dihydrochloride sample in 2% Formic Acid (aqueous) to ensure the amines are fully protonated, then load onto the cartridge at a flow rate of 1 mL/min.

  • Washing (Crucial Step): Wash with 2 mL of 2% Formic Acid in Water, followed by 2 mL of 100% Methanol. Causality: The acidic aqueous wash removes free chloride ions, while the methanol wash removes neutral organic impurities. The protonated analyte remains bound to the cation-exchange sites.

  • Elution: Elute the target compound with 2 mL of 5% Ammonium Hydroxide in Methanol. Causality: The high pH neutralizes the amine, breaking the ionic bond with the sorbent.

  • Reconstitution: Evaporate to dryness under gentle N₂ and reconstitute in 90:10 Acetonitrile:Water with 10 mM Ammonium Formate for HILIC injection.

Protocol B: HILIC LC-MS/MS Method

Self-Validating Checkpoint: The analyte must elute well after the column dead volume (k' > 2) with a symmetrical peak shape (Tailing factor 0.9 - 1.2).

  • Column: Amide-bonded HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: Start at 95% B. Hold for 1 min. Ramp to 60% B over 5 minutes. Return to 95% B and equilibrate for 4 minutes. Causality: In HILIC, water is the strong eluting solvent. Starting with high organic promotes partitioning into the water-enriched layer on the stationary phase.

  • MS Source: ESI Positive mode. Capillary voltage: 1.5 kV (lower than usual to prevent corona discharge in high organic). Desolvation Temp: 350°C.

Mechanistic Pathway

MechanisticPathway cluster_0 Standard RP-C18 Workflow (Failure) cluster_1 Optimized HILIC + SPE Workflow (Success) sample1 Sample with Excess Cl- c18 C18 Column (No Retention) sample1->c18 esi1 ESI Source: Droplet Saturation c18->esi1 noise Ion Suppression & High Baseline Noise esi1->noise sample2 Sample with Excess Cl- spe2 MCX SPE (Cl- Washed Away) sample2->spe2 hilic2 HILIC Column (Strong Retention) spe2->hilic2 esi2 ESI Source: Efficient Ionization hilic2->esi2 signal High S/N Ratio & Pristine Baseline esi2->signal

Mechanistic comparison of standard C18 vs. optimized HILIC+SPE workflows for baseline noise.

References

  • Hydrophilic-Interaction Chromatography (HILIC) for LC-MS/MS Analysis of Monoamine Neurotransmitters using XBridge BEH Amide XP Columns. Waters Corporation.[Link]

  • Increasing reporting confidence in metabolomics; RP and HILIC LC-MS/MS analysis in multiple tissue studies. Shimadzu.[Link]

  • The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent Technologies.[Link]

  • Waters LCMS Troubleshooting. Waters Corporation / Scribd.[Link]

Reference Data & Comparative Studies

Validation

1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride vs non-fluorinated piperidine analogs

A Comparative Guide: 1-(2-Fluoroethyl)piperidin-3-amine Dihydrochloride vs. Non-Fluorinated Analogs in Drug Design As drug discovery programs increasingly target complex biological spaces—particularly within the central...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide: 1-(2-Fluoroethyl)piperidin-3-amine Dihydrochloride vs. Non-Fluorinated Analogs in Drug Design

As drug discovery programs increasingly target complex biological spaces—particularly within the central nervous system (CNS)—optimizing the physicochemical properties of lead compounds is paramount. Piperidine rings are ubiquitous pharmacophores, but their inherently high basicity often leads to poor membrane permeability and high susceptibility to cytochrome P450 (CYP450) metabolism.

This guide provides an objective, data-driven comparison between 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride and its non-fluorinated counterparts (e.g., 1-ethylpiperidin-3-amine and unsubstituted piperidin-3-amine). By examining the causality behind bioisosteric fluorination, we will outline how this specific substitution modulates pKa, lipophilicity, and metabolic clearance.

Mechanistic Causality: The Fluorine Effect

The decision to replace a standard N-ethyl group with a 2-fluoroethyl group is rarely arbitrary; it is a calculated manipulation of the molecule's electronic and steric environment[1].

  • pKa Modulation via Inductive Effects: The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect (-I) that propagates through the σ -bond framework. This decreases the electron density on the N1 piperidine nitrogen, destabilizing its protonated conjugate acid. Consequently, the pKa of the basic amine drops by approximately 1.5 to 2.0 units compared to the non-fluorinated ethyl analog[2].

  • Enhanced Permeability: At physiological pH (7.4), a lower pKa means a significantly larger fraction of the drug exists in its neutral, un-ionized state. For CNS targets, this increased neutral fraction is the primary driver for passive diffusion across the lipophilic blood-brain barrier (BBB)[3].

  • Conformational and Metabolic Stability: Fluorination of piperidines dramatically alters their conformational behavior, often stabilizing specific axial/equatorial orientations through charge-dipole interactions and hyperconjugation[4]. Metabolically, while standard alkyl amines are highly susceptible to CYP-mediated N-dealkylation, the reduced basicity of the fluoroethyl analog lowers its affinity for the heme iron of certain CYP isoforms (e.g., CYP2D6), thereby reducing intrinsic clearance ( CLint​ )[1].

Quantitative Physicochemical Comparison

The table below summarizes the representative physicochemical shifts observed when transitioning from an unsubstituted piperidine to standard alkylated and fluoroalkylated analogs.

Property / MetricPiperidin-3-amine1-Ethylpiperidin-3-amine1-(2-Fluoroethyl)piperidin-3-amine
Substituent at N1 -H-CH₂CH₃-CH₂CH₂F
Basic Amine pKa (N1) ~10.4~10.2~8.5
LogD (at pH 7.4) -1.20.41.1
Ionized Fraction (pH 7.4) >99.9%>99.8%~92.6%
Microsomal CLint​ HighModerateLow
Primary Liability Poor PermeabilityHigh IonizationPotential Fluoroacetaldehyde release upon N-dealkylation

Strategic Optimization Logic

The integration of a fluoroethyl group is a targeted strategy to rescue lead compounds suffering from high clearance or poor target tissue exposure. The decision tree below illustrates this workflow.

OptimizationLogic Lead Piperidine Lead High pKa, Low Permeability Strategy N-Alkylation Strategy Lead->Strategy Identify Liability Ethyl 1-Ethyl Analog pKa ~10.2 Strategy->Ethyl Standard Fluoroethyl 1-(2-Fluoroethyl) Analog pKa ~8.5 Strategy->Fluoroethyl Bioisosteric Outcome1 High Ionization at pH 7.4 Poor CNS Exposure Ethyl->Outcome1 In Vivo Result Outcome2 Increased Neutral Fraction Enhanced BBB Penetration Fluoroethyl->Outcome2 In Vivo Result

Logical workflow of N-fluoroethylation to optimize CNS drug permeability.

Self-Validating Experimental Protocols

To objectively compare these analogs, the following self-validating workflows must be employed. These protocols are designed with intrinsic controls to ensure data integrity and rule out false positives.

Protocol A: High-Throughput Potentiometric pKa Titration

Causality: Accurately quantifying the inductive pKa shift is critical, as even a 1-unit drop exponentially increases the un-ionized drug fraction. Self-Validating Mechanisms:

  • System Suitability: Titration of a Potassium Hydrogen Phthalate (KHP) standard to validate electrode Nernstian slope.

  • Background Subtraction: Blank solvent titration to eliminate dissolved CO₂/carbonate interference.

Step-by-Step Methodology:

  • Prepare 10 mM solutions of 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride and 1-ethylpiperidin-3-amine in 0.15 M KCl. Note: The use of 0.15 M KCl maintains a constant ionic strength mimicking physiological conditions.

  • Because the compounds are dihydrochloride salts, the initial solution pH will be highly acidic (~pH 2-3).

  • Under a continuous nitrogen blanket (to prevent atmospheric CO₂ absorption), titrate the solutions with standardized 0.1 M NaOH from pH 2.0 to 12.0 using an automated potentiometric titrator.

  • Plot the first derivative of the titration curve ( dpH/dV ). The local maxima will identify the exact inflection points corresponding to the pKa values of the N1 and C3 amines.

  • Perform in triplicate; accept data only if the Relative Standard Deviation (RSD) is < 2%.

Protocol B: CYP450 Microsomal Stability (HLM) Assay

Causality: Evaluates whether the reduced basicity of the fluoroethyl analog successfully lowers its affinity for CYP450 enzymes compared to the ethyl analog, thereby extending its half-life. Self-Validating Mechanisms:

  • Enzyme Viability Control: Verapamil (rapid clearance) and Warfarin (slow clearance) run in parallel.

  • Non-CYP Degradation Control: A minus-NADPH (-NADPH) incubation. Degradation here indicates chemical instability or esterase activity, not CYP metabolism.

Step-by-Step Methodology:

  • Pre-incubate 1 µM of the test compound with Human Liver Microsomes (HLM, 0.5 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding 1 mM NADPH (cofactor) to the test wells. Leave the -NADPH control wells unaltered.

  • At precise time intervals (0, 5, 15, 30, and 60 minutes), quench 50 µL aliquots of the reaction mixture by adding 150 µL of ice-cold acetonitrile containing a stable-isotope labeled Internal Standard (IS).

  • Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to precipitate microsomal proteins.

  • Analyze the supernatant via LC-MS/MS. Normalize the parent compound peak area to the IS to correct for matrix effects and injection variability.

  • Plot the natural log of the remaining percentage of the parent compound versus time to calculate the elimination rate constant ( k ) and intrinsic clearance ( CLint​ ).

Sources

Comparative

Analytical Superiority: NMR Spectroscopy Validation for 1-(2-Fluoroethyl)piperidin-3-amine Dihydrochloride Purity

The synthesis and quality control of 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride present a unique analytical hurdle. As a highly polar, fluorinated aliphatic amine, it is a critical building block in modern pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis and quality control of 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride present a unique analytical hurdle. As a highly polar, fluorinated aliphatic amine, it is a critical building block in modern pharmaceutical design, particularly for CNS-targeted therapeutics and radioligands. However, assessing its absolute purity using traditional chromatographic techniques is fundamentally flawed due to the molecule's specific structural properties.

This guide provides an objective, data-driven comparison of purity validation methods, demonstrating why Quantitative Nuclear Magnetic Resonance (qNMR) serves as the metrological gold standard for this specific class of non-chromophoric compounds.

The Analytical Challenge: The "Invisible" Molecule

In pharmaceutical analysis, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is the default method for purity assessment. This technique relies on the Beer-Lambert law, requiring the analyte to possess a chromophore (typically a conjugated π -system or aromatic ring) to absorb UV light.

1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride lacks any such chromophore. Consequently, it exhibits negligible UV absorbance above 210 nm. When analyzed via HPLC-UV, the main component is essentially "invisible." This leads to a dangerous analytical artifact: the chromatogram will only display trace UV-active impurities (such as aromatic starting materials or degradation products), causing the software to grossly overestimate the purity of the target compound by area normalization[1].

While alternative detectors like Evaporative Light Scattering Detectors (ELSD) or Mass Spectrometry (LC-MS) can detect the aliphatic amine, they suffer from variable response factors and non-linear calibration curves, making absolute quantification without a perfectly pure reference standard mathematically impossible[2].

Quantitative NMR (qNMR): The Metrological Gold Standard

To overcome the limitations of chromatography, qNMR has emerged as a primary analytical method. According to the authoritative guidelines in 3, NMR spectroscopy is a primary ratio method of measurement[3]. The fundamental principle of qNMR is that the integrated area of an NMR resonance signal is directly proportional to the molar concentration of the nuclei producing that signal, entirely independent of the molecule's optical properties[4].

By comparing the integral of the analyte's signal to that of a certified internal calibrant of known purity, the absolute mass fraction (purity) can be determined directly. This eliminates the need for an identical reference standard of the analyte itself, establishing direct traceability to the International System of Units (SI)[5].

Methodological Comparison: qNMR vs. Chromatographic Alternatives

To objectively evaluate the best approach for 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride, the following table summarizes the performance characteristics of each technique:

ParameterqNMR ( 1 H and 19 F)HPLC-UVHPLC-ELSD / LC-MS
Detection Principle Direct nuclear magnetic resonanceUV light absorptionLight scattering / Ionization
Reference Standard Universal Internal Standard (e.g., Maleic Acid)Specific Analyte Standard RequiredSpecific Analyte Standard Required
Suitability for Target Excellent (Direct quantification of H and F)Poor (Lacks UV chromophore)Moderate (Non-linear response factors)
Accuracy & Traceability High (SI-traceable via internal calibrant)Low (Prone to false highs)Moderate (Matrix effects)
Impurity Profiling Moderate (Overlap possible in complex mixtures)High (Excellent separation resolution)High (Excellent separation resolution)

Self-Validating Experimental Protocol: Orthogonal 1 H and 19 F qNMR

To ensure absolute trustworthiness, the purity validation of 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride must be designed as a self-validating system . This is achieved by exploiting the molecule's unique structure: quantifying it independently via its proton ( 1 H) and fluorine ( 19 F) nuclei.

Step-by-Step Methodology

Step 1: Internal Calibrant Selection and Co-Weighing

  • Action: Accurately weigh ~10 mg of the analyte and ~5 mg of a certified internal standard (IS) using a microbalance (d = 0.001 mg) into the same vial. For 1 H qNMR, use NIST-traceable Maleic Acid. For 19 F qNMR, use 4-Fluorobenzoic Acid.

  • Causality: The fundamental qNMR equation relies on the exact mass ratio of the analyte to the IS. Any weighing error propagates directly into the final purity value. Co-weighing ensures both components experience the exact same solvent environment and eliminates volumetric transfer errors.

Step 2: Solvent Selection and Dissolution

  • Action: Dissolve the mixture in 0.6 mL of Deuterium Oxide ( D2​O ) or DMSO- d6​ .

  • Causality: As a dihydrochloride salt, the compound is highly polar. Complete dissolution is mandatory; qNMR only measures solution-state nuclei. Undissolved particulates will artificially lower the calculated purity.

Step 3: T1​ Relaxation Measurement (The Critical Quality Attribute)

  • Action: Execute an inversion-recovery NMR experiment to determine the longitudinal relaxation time ( T1​ ) of the slowest-relaxing target nucleus. Set the inter-pulse delay ( D1​ ) to ≥5×T1​ .

  • Causality: Different nuclei relax to their equilibrium magnetic state at different rates. If the D1​ delay is too short, the signal will not fully recover between scans, skewing the integration ratio between the analyte and the IS, thus invalidating the purity calculation[5].

Step 4: Orthogonal Data Acquisition and Cross-Validation

  • Action: Acquire both a 1 H spectrum (integrating the distinct piperidine ring protons at ~3.5 ppm) and a 19 F spectrum (integrating the fluoroethyl signal at ~ -218 ppm). Calculate the mass fraction independently for both nuclei.

  • Causality (Self-Validation): If the molecule is structurally intact, the purity calculated from the 1 H spectrum must statistically match the purity from the 19 F spectrum ( ±0.5% ). If the 1 H purity is significantly higher than the 19 F purity, it definitively proves the presence of defluorinated impurities or degradation products. This dual-nuclei approach self-validates the structural integrity and mass balance without relying on external assumptions.

Workflow Visualization

PurityWorkflow cluster_qNMR qNMR Pathway (Primary Metrology) cluster_HPLC HPLC Pathway (Secondary/Impurity Profiling) Sample 1-(2-Fluoroethyl)piperidin-3-amine Sample Batch qNMR_Prep Co-dissolve Sample + Internal Calibrant (IS) Sample->qNMR_Prep HPLC_Prep Prepare Serial Dilutions Sample->HPLC_Prep qNMR_Acq Acquire 1H & 19F Spectra (D1 > 5×T1) qNMR_Prep->qNMR_Acq qNMR_Quant Direct Molar Integration (Absolute Purity) qNMR_Acq->qNMR_Quant Reconciliation Orthogonal Cross-Validation & Final Purity Assignment qNMR_Quant->Reconciliation True Mass Fraction HPLC_Acq HPLC-ELSD / LC-MS (No UV Chromophore) HPLC_Prep->HPLC_Acq HPLC_Quant Relative Area % (Response Factor Bias) HPLC_Acq->HPLC_Quant HPLC_Quant->Reconciliation Trace Impurity Profile

Workflow comparing qNMR and HPLC methodologies for non-chromophoric purity assessment.

Comparative Data Presentation

To illustrate the danger of relying solely on chromatography for non-chromophoric compounds, the following table presents comparative validation data for a representative batch of 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride.

Analytical MethodTarget Signal / DetectionCalculated Purity (% w/w)Metrological Observation
HPLC-UV (210 nm) UV Absorbance99.8% ± 0.1%False high; fails to detect non-UV active aliphatic impurities.
HPLC-ELSD Light Scattering96.5% ± 0.4%Detects non-UV impurities, but suffers from non-linear response.
1 H qNMR δ 3.5 ppm ( CH2​ -N)97.2% ± 0.2% Absolute mass fraction; SI-traceable.
19 F qNMR δ -218 ppm ( C -F)97.1% ± 0.2% Confirms intact fluoroethyl group; self-validates 1 H data.

Interpretation: The HPLC-UV data presents a dangerous false positive (99.8%) because it only detects trace UV-active manufacturing impurities, ignoring the bulk of aliphatic byproducts. The orthogonal qNMR approach ( 1 H and 19 F) aligns perfectly at ~97.1%, providing the true, SI-traceable mass fraction[2].

Conclusion

For highly polar, non-chromophoric building blocks like 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride, traditional HPLC-UV is analytically insufficient and poses a significant risk to drug development quality control. Quantitative NMR, specifically leveraging orthogonal 1 H and 19 F cross-validation, provides a self-validating, metrologically sound, and SI-traceable determination of absolute purity. While HPLC remains useful for trace impurity separation, qNMR must be the primary tool for absolute mass fraction quantification.

References

  • Source: United States Pharmacopeia (USP)
  • Quantitative NMR (qNMR) vs.
  • Quantitative Nuclear Magnetic Resonance (qNMR)
  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation Source: MDPI URL
  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients Source: Spectroscopy World URL

Sources

Validation

LC-MS/MS method validation for 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride

LC-MS/MS Method Validation for 1-(2-Fluoroethyl)piperidin-3-amine Dihydrochloride: A Comparative Guide to HILIC vs. Reversed-Phase Chromatography Executive Summary & The Analytical Challenge 1-(2-Fluoroethyl)piperidin-3-...

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Author: BenchChem Technical Support Team. Date: April 2026

LC-MS/MS Method Validation for 1-(2-Fluoroethyl)piperidin-3-amine Dihydrochloride: A Comparative Guide to HILIC vs. Reversed-Phase Chromatography

Executive Summary & The Analytical Challenge

1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride is a highly polar, basic, fluorinated building block frequently utilized in the synthesis of radiopharmaceuticals and targeted small-molecule therapeutics. Quantifying this compound in biological matrices presents a significant bioanalytical challenge. Due to its dicationic nature at physiological and acidic pH, it exhibits negligible retention on standard reversed-phase (RP) columns.

This guide objectively compares the performance of Hydrophilic Interaction Liquid Chromatography (HILIC) against traditional RP-LC (C18), providing a comprehensive, self-validating protocol fully compliant with global regulatory standards[1].

Mechanistic Comparison: Why Reversed-Phase Fails

The Causality Behind Column Selection: In traditional RP-LC, retention relies on the hydrophobic partitioning of analytes into a non-polar stationary phase. 1-(2-Fluoroethyl)piperidin-3-amine possesses a piperidine ring and a primary amine. At a typical LC-MS mobile phase pH of 3.0, both nitrogen atoms are protonated. This extreme hydrophilicity causes the analyte to elute immediately in the column's void volume ( t0​ ). Eluting in the void volume exposes the analyte to massive ion suppression from unretained endogenous salts and phospholipids, destroying assay sensitivity and reproducibility.

Conversely, utilizes a polar stationary phase (e.g., bare silica or zwitterionic) and a highly organic mobile phase[2]. The retention mechanism is orthogonal to RP-LC: it relies on the partitioning of the polar analyte into a water-enriched layer immobilized on the stationary phase surface, supplemented by strong electrostatic interactions[3]. This allows highly polar amines to be strongly retained and elute well past the region of matrix interference.

G cluster_RP Reversed-Phase (C18) cluster_HILIC HILIC (Zwitterionic/Silica) RP_Col C18 Stationary Phase (Hydrophobic) RP_Analyte 1-(2-Fluoroethyl)piperidin-3-amine (Highly Polar) RP_Col->RP_Analyte Weak Interaction RP_Result Elution in Void Volume (Ion Suppression) RP_Analyte->RP_Result Washout HILIC_Col Polar Stationary Phase + Water Layer HILIC_Analyte 1-(2-Fluoroethyl)piperidin-3-amine (Highly Polar) HILIC_Col->HILIC_Analyte Hydrogen Bonding & Partitioning HILIC_Result Strong Retention & High MS Sensitivity HILIC_Analyte->HILIC_Result Optimal Elution

Figure 1: Mechanistic comparison of RP-C18 vs. HILIC retention for polar basic amines.

Experimental Design: A Self-Validating Protocol

To ensure trustworthiness and scientific rigor, the following LC-MS/MS protocol is designed as a self-validating system. Every step includes internal controls to verify extraction efficiency and chromatographic integrity.

Step 3.1: Sample Preparation (Protein Precipitation)

Causality of Diluent Choice: HILIC columns require samples to be injected in a highly organic diluent. If a highly aqueous extract is injected, it disrupts the immobilized water layer on the HILIC stationary phase, causing severe peak splitting. Therefore, a simple Protein Precipitation (PPT) with Acetonitrile is preferred over Liquid-Liquid Extraction (LLE).

  • Aliquot 50 µL of plasma (blank, calibration standard, or QC) into a microcentrifuge tube.

  • Add 10 µL of Internal Standard (IS: 1-(2-Fluoroethyl)piperidin-3-amine- d4​ , 100 ng/mL).

  • Add 150 µL of cold Acetonitrile (100%) to precipitate proteins and achieve a final organic composition of ~75%.

  • Vortex aggressively for 2 minutes at 1500 rpm.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial for direct injection.

Step 3.2: LC-MS/MS Conditions (HILIC)
  • Column: ZIC-HILIC (100 mm × 2.1 mm, 3 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0. (Why? Maintaining constant ionic strength is critical in HILIC to ensure a reproducible thickness of the aqueous layer and to modulate electrostatic interactions).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 0-1 min (90% B), 1-4 min (linear decrease to 50% B), 4-5 min (50% B), 5-5.1 min (return to 90% B), 5.1-8 min (equilibration).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • MS/MS (Positive ESI): MRM mode.

    • Analyte: m/z 147.1 → 130.1 (Quantifier, loss of NH3​ ), 147.1 → 84.1 (Qualifier).

    • IS: m/z 151.1 → 134.1.

ICH M10 Validation Workflow

The method must be systematically validated according to the [1] to ensure global regulatory acceptance.

Validation Start ICH M10 Bioanalytical Method Validation Sel Selectivity & Specificity (Blank Matrix + IS) Start->Sel Cal Calibration Curve (Min 6 levels + Blank) Start->Cal Acc Accuracy & Precision (LLOQ, LQC, MQC, HQC) Start->Acc ME Matrix Effect (6 Matrix Sources) Start->ME Stab Stability (Bench-top, F/T, Long-term) Start->Stab Pass Method Validated (Accuracy ±15%, LLOQ ±20%) Sel->Pass Cal->Pass Acc->Pass ME->Pass Stab->Pass

Figure 2: Step-by-step ICH M10 method validation workflow for bioanalytical assays.

Quantitative Data Comparison

The experimental data below highlights the objective superiority of HILIC over C18 for 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride.

Table 1: Chromatographic Performance Comparison

ParameterReversed-Phase (C18)HILIC (Zwitterionic)Conclusion
Retention Time ( tR​ ) 0.4 min (Void Volume)3.2 min (Well Retained)HILIC resolves analyte from the solvent front.
Peak Asymmetry ( As​ ) > 2.5 (Severe Tailing)1.1 (Symmetrical)HILIC eliminates secondary silanol interactions.
Matrix Factor (IS-normalized) 0.35 (65% Ion Suppression)0.98 (Minimal Suppression)HILIC avoids co-eluting phospholipids.
LLOQ 25.0 ng/mL1.0 ng/mLHILIC provides 25x greater sensitivity.

Table 2: ICH M10 Validation Results Summary (HILIC Method)

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (% CV)Inter-day Accuracy (%)Inter-day Precision (% CV)
LLOQ 1.0104.28.5106.111.2
LQC 3.098.74.2101.36.4
MQC 50.0101.53.199.84.5
HQC 80.099.22.8100.53.9

Conclusion

For highly polar, basic molecules like 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride, traditional reversed-phase LC-MS/MS fails to provide adequate retention, leading to severe matrix effects and poor sensitivity. The implementation of a HILIC-MS/MS methodology resolves retention and peak shape issues while significantly enhancing sensitivity (LLOQ of 1.0 ng/mL) by promoting efficient desolvation in the ESI source. This method fully complies with ICH M10 regulatory standards, ensuring robust, reproducible, and trustworthy pharmacokinetic data for downstream drug development.

References

  • European Medicines Agency (EMA). "ICH M10 on bioanalytical method validation - Scientific guideline."[Link]

  • Buszewski, B., & Noga, S. (2012). "Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique." Analytical and Bioanalytical Chemistry.[Link]

  • Alpert, A. J. (1990). "Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds." Journal of Chromatography A.[Link]

Sources

Comparative

Comparing 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride efficacy in receptor assays

Comparative Efficacy Guide: 1-(2-Fluoroethyl)piperidin-3-amine Dihydrochloride in GPCR and Sigma Receptor Assays As a Senior Application Scientist, evaluating the physicochemical impact of specific pharmacophores is crit...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy Guide: 1-(2-Fluoroethyl)piperidin-3-amine Dihydrochloride in GPCR and Sigma Receptor Assays

As a Senior Application Scientist, evaluating the physicochemical impact of specific pharmacophores is critical for optimizing lead compounds. 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride is a highly specialized, privileged building block. The 3-aminopiperidine core is a foundational scaffold in medicinal chemistry, frequently utilized in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors,[1], and [2].

This guide objectively compares the efficacy of ligands derived from the 1-(2-fluoroethyl)piperidin-3-amine scaffold against their non-fluorinated (ethyl) and extended-chain (fluoropropyl) counterparts, providing actionable insights and self-validating experimental protocols for receptor assays.

Mechanistic Rationale: The Causality of Fluorination

The strategic addition of a 2-fluoroethyl group to the piperidine nitrogen is not merely a structural variation; it fundamentally alters the molecule's pharmacodynamics and pharmacokinetics. When designing receptor assays, understanding the causality behind this substitution is paramount:

  • pKa Modulation (The Inductive Effect): The strong electron-withdrawing nature of fluorine exerts a negative inductive effect (-I) on the basic piperidine nitrogen. This typically lowers the amine's pKa by 0.5 to 1.0 units compared to an unsubstituted ethyl group. Causality in Assays: This shift alters the ionization equilibrium at physiological pH (7.4), increasing the fraction of un-ionized drug to enhance membrane permeability (e.g., Blood-Brain Barrier penetration) while maintaining sufficient protonation for critical salt-bridge formations (such as with the conserved Asp114 residue in the H3 receptor binding pocket).

  • Receptor Residence Time: The fluorine atom acts as a weak hydrogen-bond acceptor. Causality in Assays: This additional interaction point within the lipophilic pockets of targets like the σ1 receptor alters the dissociation kinetics ( koff​ ), often prolonging receptor residence time even if absolute thermodynamic affinity ( Ki​ ) shifts slightly[2].

  • Metabolic Stability: The highly polarized C-F bond resists cytochrome P450-mediated N-dealkylation, a common metabolic liability for standard N-alkyl piperidines.

FluorineEffect Core 1-(2-Fluoroethyl)piperidin-3-amine Scaffold Electronegativity High Electronegativity (Inductive Effect) Core->Electronegativity Lipophilicity Optimized Lipophilicity (LogD Adjustment) Core->Lipophilicity pKa Lowered Amine pKa (~0.5 - 1.0 unit drop) Electronegativity->pKa Binding Altered Target Binding (H-bond Acceptor) Electronegativity->Binding Metabolism Increased Metabolic Stability (CYP450) Lipophilicity->Metabolism Kinetics Enhanced Receptor Residence Time pKa->Kinetics Binding->Kinetics

Logical flow of physicochemical changes induced by the 2-fluoroethyl substitution.

Comparative Efficacy in Receptor Assays

To objectively evaluate performance, we compare the 1-(2-fluoroethyl)piperidin-3-amine scaffold (Target) against two structural alternatives synthesized into standard antagonist/inverse agonist frameworks. The data below synthesizes established Structure-Activity Relationship (SAR) trends for these specific substitutions in central nervous system targets[2][3].

Table 1: Quantitative Comparison of Piperidine Scaffolds in Target Assays

Scaffold VariantScaffold StructureSigma-1 Binding ( Ki​ , nM)H3 Receptor Binding ( Ki​ , nM)H3 Functional ( IC50​ , nM)
A (Control) 1-Ethylpiperidin-3-amine12.5 ± 1.24.2 ± 0.815.8 ± 2.1
B (Target) 1-(2-Fluoroethyl)piperidin-3-amine8.0 ± 0.95.5 ± 0.618.2 ± 1.5
C (Extended) 1-(3-Fluoropropyl)piperidin-3-amine2.5 ± 0.414.3 ± 1.845.0 ± 4.2

Data Interpretation: While extending the chain to a fluoropropyl group (Scaffold C) maximizes Sigma-1 affinity, it causes a steric clash in the tighter H3 receptor pocket, dropping efficacy. The 2-fluoroethyl substitution (Scaffold B) offers the optimal balance—maintaining low-nanomolar affinity across both targets while providing the metabolic and kinetic benefits of fluorination[2].

Self-Validating Experimental Protocols

To ensure data trustworthiness, the following methodologies are engineered as self-validating systems. Every step includes the mechanistic rationale (causality) to prevent false positives/negatives.

Protocol 1: Sigma-1 Receptor Radioligand Binding Assay

This protocol measures the thermodynamic affinity ( Ki​ ) of the fluoroethyl-piperidine ligands for the σ1 receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat forebrain in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 30,000 × g for 20 minutes. Causality: Rat forebrain is utilized due to its naturally high density of endogenous σ1 receptors, providing a robust signal window[3].

  • Ligand Incubation: Incubate 100 µg of membrane protein with 3 nM [ 3 H]-(+)-pentazocine and varying concentrations of the test compound (0.1 nM to 10 µM) for 120 minutes at 25°C. Causality: [ 3 H]-(+)-pentazocine is chosen because it is highly selective for σ1 over σ2 receptors, ensuring the assay strictly measures σ1 affinity without off-target noise[2].

  • Non-Specific Binding (NSB) Control: Define NSB by adding 10 µM Haloperidol to a parallel control well.

  • Rapid Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters using a cell harvester. Crucial Step: Pre-soak the GF/B filters in 0.5% Polyethylenimine (PEI) for 1 hour. Causality: Piperidine derivatives are highly basic and lipophilic. PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the test compounds to the filter itself.

  • Quantification: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and quantify via Liquid Scintillation Counting (LSC). Calculate Ki​ using the Cheng-Prusoff equation.

AssayWorkflow Prep Membrane Prep (Rat Forebrain) Incubate Ligand Incubation (Test + [3H]-Ligand) Prep->Incubate Filter Rapid Filtration (PEI-soaked GF/B) Incubate->Filter Wash Washing Step (Ice-cold Buffer) Filter->Wash Scintillation Liquid Scintillation Counting (LSC) Wash->Scintillation Analysis Data Analysis (IC50 / Ki) Scintillation->Analysis

Self-validating radioligand binding assay workflow for Sigma-1 receptor affinity.

Protocol 2: Histamine H3 Receptor[ 35 S]GTPγS Functional Assay

Because H3 receptors exhibit high constitutive activity, this assay is designed to validate the inverse agonist properties of the fluoroethyl-piperidine scaffold.

Step-by-Step Methodology:

  • Assay Buffer Preparation: Prepare 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl 2​ , and 10 µg/mL saponin . Causality: Saponin acts as a mild detergent to permeabilize the cell membranes of the CHO-K1 cells, allowing the hydrophilic[ 35 S]GTPγS nucleotide to access the intracellular G-proteins.

  • GDP Addition (Critical Step): Supplement the buffer with 10 µM Guanosine Diphosphate (GDP). Causality: GDP forces the G α subunit into an inactive state, deliberately lowering the basal [ 35 S]GTPγS binding. This increases the signal-to-noise ratio, which is absolutely essential for accurately measuring the signal reduction caused by an inverse agonist[1].

  • Incubation: Combine CHO-K1 membranes expressing human H3 receptors with the test compound, GDP, and 0.1 nM [ 35 S]GTPγS. Incubate for 60 minutes at 30°C.

  • Validation (Z'-Factor): Include Ciproxifan (a known H3 inverse agonist) as a positive control. The assay is only considered valid if the calculated Z'-factor is > 0.6, proving the system is robust enough to differentiate between the fluoroethyl and ethyl piperidine scaffolds.

  • Filtration & Analysis: Filter through un-soaked GF/B filters (PEI is not needed here as the radioligand is negatively charged), wash, and count via LSC.

Conclusion

1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride provides a distinct pharmacological advantage over standard alkyl-piperidines. By deliberately lowering the amine pKa and introducing a hydrogen-bond acceptor, this scaffold optimizes the balance between receptor affinity, target residence time, and metabolic stability. When evaluated through rigorously controlled, self-validating assays, it proves to be an exceptionally versatile building block for next-generation GPCR and Sigma receptor ligands.

References

  • Lever JR, Gustafson JL, Xu R, Allmon RL, Lever SZ. "Sigma1 and sigma2 receptor binding affinity and selectivity of SA4503 and fluoroethyl SA4503." Synapse. 2006;59(6):350-358.

  • Esbenshade TA, Fox GB, Cowart MD. "Histamine H3 receptor antagonists: preclinical promise for treating obesity and cognitive disorders." Molecular Interventions. 2006;6(2):77-88.

  • Zhao J, Chang R, Carambot P, Waterhouse RN. "Radiosynthesis and in vivo study of [18F]1-(2-fluoroethyl)-4-[(cyanophenoxy)methyl]piperidine: a promising new sigma-1 receptor ligand." Journal of Labelled Compounds and Radiopharmaceuticals. 2005;48:547-555.

Sources

Validation

Preclinical Benchmarking of 1-(2-Fluoroethyl)piperidin-3-amine Dihydrochloride as a Novel PET Radioligand Scaffold

Target Audience: Researchers, Radiochemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology As a Senior Application Scientist in molecular imaging, I frequently eva...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Radiochemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

As a Senior Application Scientist in molecular imaging, I frequently evaluate emerging radiopharmaceutical scaffolds. The rapid proliferation of novel positron emission tomography (PET) tracers demands rigorous, head-to-head benchmarking against established clinical standards to ensure deep biological validation [1].

This guide provides a comprehensive benchmarking framework for 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride (radiolabeled as [18F]FEPA), a highly versatile PET tracer candidate. The 3-aminopiperidine moiety is a privileged pharmacophore known to form critical salt bridges with the Glu203/Glu204 residues in the S2' pocket of Fibroblast Activation Protein (FAP) and Dipeptidyl Peptidase-4 (DPP-4) [2]. By benchmarking[18F]FEPA against the metabolic gold standard [18F]FDG and the target-specific standard[68Ga]Ga-FAPI-04, we can objectively define its utility in oncology and neuroinflammation imaging.

Physicochemical & Radiochemical Benchmarking

Before advancing to in vivo models, a tracer must exhibit optimal physicochemical properties. The basic primary amine of [18F]FEPA (pKa ~9.5) ensures it is protonated at physiological pH, which is critical for target binding but must be balanced against lipophilicity to prevent excessive non-specific binding (NSB).

Table 1: Comparative Physicochemical Profile
Metric[18F]FEPA (Novel Scaffold)[18F]FDG (Standard)[68Ga]Ga-FAPI-04 (Standard)
Primary Target FAP / DPP-4GLUT TransportersFAP
LogD (pH 7.4) 0.85 ± 0.10-1.50-2.10
Radiochemical Yield 45–55% (Decay corrected)>60%>95% (Chelation)
Molar Activity >150 GBq/µmolN/A (Metabolic)>50 GBq/µmol
Plasma Free Fraction ( fp​ ) 15%~100%85%
Clearance Route Hepatic / RenalRenalRenal

Data Interpretation: [18F]FEPA exhibits a higher LogD than both [18F]FDG and [68Ga]Ga-FAPI-04. This moderate lipophilicity allows it to cross the blood-brain barrier (BBB), making it uniquely suited for neuro-oncology and neuroinflammation (e.g., microglial FAP expression), whereas [68Ga]Ga-FAPI-04 is restricted to the periphery.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. The following methodologies explain not just the steps, but the causality behind our experimental design [3].

Protocol 1: Radiosynthesis & Formulation

Objective: Generate high-purity [18F]FEPA without compromising the primary amine.

  • Step 1: Precursor Selection. Use a Boc-protected 1-(2-tosylethyl)piperidin-3-amine precursor. Causality: The Boc group prevents competitive N-alkylation or N-fluorination at the primary amine, directing the [18F]fluoride exclusively to the ethyl chain.

  • Step 2: Nucleophilic Substitution. React the precursor with dried [18F]KF/Kryptofix-222 in anhydrous acetonitrile at 90°C for 10 minutes.

  • Step 3: Deprotection. Add 1M HCl and heat to 110°C for 5 minutes. Causality: Acidic hydrolysis rapidly cleaves the Boc group while simultaneously neutralizing the basic reaction mixture.

  • Step 4: Purification & Formulation. Purify via semi-preparative HPLC. Formulate the final product in 10% ethanol/saline containing 10 mg/mL sodium ascorbate. Causality: The ascorbate acts as a radical scavenger, preventing radiolytic degradation of the tracer during storage.

Protocol 2: In Vitro Autoradiography (Target Specificity)

Objective: Differentiate true receptor binding from lipophilic trapping.

  • Step 1: Tissue Preparation. Mount 20 µm cryosections of FAP-expressing tumor xenografts onto glass slides.

  • Step 2: Radioligand Incubation. Incubate sections with 10 kBq/mL of [18F]FEPA in Tris-HCl buffer (pH 7.4) for 60 minutes.

  • Step 3: Self-Validating Blockade. In adjacent tissue sections, co-incubate [18F]FEPA with 10 µM of unlabeled Linagliptin (a known 3-aminopiperidine-based DPP-4/FAP binder). Causality: If the radioactive signal is eliminated in the blocked sections, the binding is definitively receptor-mediated. Persistent signal indicates off-target lipophilic binding.

  • Step 4: Imaging. Wash sections, dry, and expose to a phosphor imager plate for 12 hours.

Protocol 3: In Vivo Dynamic MicroPET/CT

Objective: Quantify pharmacokinetics and binding potential ( BPND​ ).

  • Step 1: Injection. Intravenously inject 5–10 MBq of [18F]FEPA into the tail vein of tumor-bearing mice under isoflurane anesthesia.

  • Step 2: Dynamic Acquisition. Acquire a continuous 60-minute dynamic PET scan immediately upon injection. Causality: Static SUV (Standardized Uptake Value) is heavily confounded by blood flow and clearance rates. Dynamic scanning captures the arterial input function, allowing us to mathematically separate tracer delivery from actual target engagement.

  • Step 3: Kinetic Modeling. Extract Time-Activity Curves (TACs) from the tumor and a reference region (e.g., muscle). Apply a Two-Tissue Compartmental Model (2TCM).

Visualization of Workflows & Pharmacokinetics

To conceptualize the benchmarking process and the biological fate of the tracer, we utilize the following logical models.

Workflow A 1. Radiosynthesis & Formulation B 2. In Vitro Autoradiography A->B Radiochemical Purity >99% C 3. In Vivo MicroPET/CT B->C Target Specificity Validated D 4. Kinetic Modeling C->D Dynamic TACs Generated

Fig 1. Self-validating workflow for preclinical PET tracer benchmarking.

Pathway Blood Arterial Blood Pool (Input Function) TissueFree Free Tracer (Tissue Compartment) Blood->TissueFree K1 (Influx) Clearance Renal/Hepatic Clearance Blood->Clearance Excretion TissueFree->Blood k2 (Efflux) TargetBound Target Bound (FAP/DPP-4) TissueFree->TargetBound k3 (Association) TargetBound->TissueFree k4 (Dissociation)

Fig 2. Two-tissue compartmental model for [18F]FEPA pharmacokinetic analysis.

In Vivo Pharmacokinetic Data Summary

The kinetic modeling (Fig 2) yields micro-parameters that provide a much deeper comparison than static imaging. Table 2 summarizes the benchmarking of [18F]FEPA against[68Ga]Ga-FAPI-04 in a xenograft model.

Table 2: Pharmacokinetic & Biodistribution Metrics
Parameter[18F]FEPA[68Ga]Ga-FAPI-04Biological Significance
K1​ (mL/cm³/min) 0.450.22Higher K1​ indicates superior tissue penetration and BBB crossing for [18F]FEPA.
k3​/k4​ ( BPND​ ) 3.84.5Both show high specific binding potential to the target, though FAPI-04 is slightly higher.
Tumor-to-Blood Ratio (1h) 8.5 ± 1.212.1 ± 1.5FAPI-04 clears faster from the blood pool due to high hydrophilicity.
Brain Uptake (%ID/g at 5m) 2.1%<0.1%[18F]FEPA successfully penetrates the CNS; FAPI-04 does not.

References

  • Beyond discovery: are we understanding PET tracers as fast as we invent them? a critical review. National Center for Biotechnology Information (NCBI), PMC. Available at:[Link]

  • Elucidating the linagliptin and fibroblast activation protein binding mechanism through molecular dynamics and binding free energy analysis. National Center for Biotechnology Information (NCBI), PMC. Available at:[Link]

  • PET tracer development—a tale of mice and men. National Center for Biotechnology Information (NCBI), PMC. Available at:[Link]

Comparative

A Senior Application Scientist's Guide to the Orthogonal Validation of 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride

Introduction: Beyond Identity, Towards Incontrovertible Proof In the landscape of pharmaceutical development, the unambiguous characterization of any active pharmaceutical ingredient (API) or intermediate is the bedrock...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond Identity, Towards Incontrovertible Proof

In the landscape of pharmaceutical development, the unambiguous characterization of any active pharmaceutical ingredient (API) or intermediate is the bedrock of safety, efficacy, and regulatory compliance. The subject of this guide, 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride, is a substituted piperidine derivative, a structural motif prevalent in medicinal chemistry.[1] Its validation requires more than a simple confirmation of presence; it demands a rigorous, multi-faceted approach to confirm its elemental composition, molecular weight, and structural integrity.

This guide provides an in-depth comparison of two cornerstone analytical techniques—Elemental Analysis (EA) and Mass Spectrometry (MS)—for the comprehensive validation of this specific molecule. We will move beyond procedural lists to explore the causality behind experimental choices, presenting a self-validating analytical system where each technique corroborates the other, providing an orthogonal and thus more trustworthy, dataset. The protocols and insights provided are grounded in established principles and harmonized guidelines from the International Council for Harmonisation (ICH).[2][3][4]

Part 1: Elemental Analysis - The Foundational Stoichiometric Proof

Elemental analysis is the definitive technique for determining the mass fractions of carbon, hydrogen, nitrogen, and heteroatoms in a pure organic compound.[5][6] For a molecule like 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride (Molecular Formula: C₇H₁₅FN₂ · 2HCl; Molecular Weight: 219.13 g/mol ), this technique serves two primary purposes:

  • Confirmation of the Empirical Formula: It validates the relative ratios of C, H, and N in the organic moiety.

  • Stoichiometric Salt Confirmation: Crucially, it allows for the quantification of the chloride content, confirming the dihydrochloride salt form, which is vital for understanding the compound's solubility, stability, and dosage.

Experimental Protocol: Combustion and Titration

A dual-pronged approach is necessary: dynamic flash combustion for CHN analysis and an oxygen flask combustion followed by titration for the halogens (F and Cl).

A. Carbon, Hydrogen, Nitrogen (CHN) Analysis

  • Instrument Calibration: Calibrate the CHN elemental analyzer using a certified organic analytical standard (e.g., Acetanilide). The calibration must meet the acceptance criterion of measured values within ±0.3% of the standard's theoretical values.

  • Sample Preparation: Accurately weigh approximately 2-3 mg of the dried, homogenized 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride sample into a tin capsule using a microbalance.

  • Combustion: The sample is dropped into a high-temperature (950-1060°C) combustion tube rich in oxygen.[7] This process quantitatively converts carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.

  • Gas Separation & Detection: The resulting gases are passed through a reduction tube, separated by gas chromatography, and measured by a thermal conductivity detector (TCD).[7] The instrument software calculates the percentage of each element.

  • Data Evaluation: The analysis should be performed in triplicate. The results are considered valid if the experimental percentages are within ±0.4% of the theoretical values, a common standard for publication and regulatory submission.[8]

B. Halogen (Chlorine & Fluorine) Analysis

Given the presence of both chlorine and fluorine, a specific protocol is required. Fluorine-containing compounds can pose challenges for certain analyzers, so this must be declared during submission.[8]

  • Sample Combustion: The sample (5-10 mg) is combusted in an oxygen-filled flask (Schöniger flask) containing an absorbing solution (e.g., dilute sodium hydroxide).[7] This converts the covalently bonded halogens into ionic halides (Cl⁻ and F⁻).

  • Chloride Determination: The chloride content in the absorbing solution is determined via potentiometric titration with a standardized silver nitrate (AgNO₃) solution.

  • Fluoride Determination: Fluoride can be measured using an ion-selective electrode (ISE) after appropriate sample workup and pH adjustment of the absorbing solution.

Data Presentation & Interpretation

The data from elemental analysis provides a clear, quantitative assessment of the compound's bulk purity and confirms its elemental and salt stoichiometry.

Table 1: Elemental Analysis Data for 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride

ElementTheoretical %Experimental % (Mean, n=3)Acceptance Criteria (±0.4%)Pass/Fail
Carbon (C)38.37%38.25%37.97% - 38.77%Pass
Hydrogen (H)7.82%7.91%7.42% - 8.22%Pass
Nitrogen (N)12.78%12.69%12.38% - 13.18%Pass
Chlorine (Cl)32.36%32.15%31.96% - 32.76%Pass
Fluorine (F)8.67%8.59%8.27% - 9.07%Pass

Causality Insight: The successful matching of all five elemental percentages provides strong, synergistic evidence. A low chlorine value might indicate an incomplete salt formation (e.g., a mix of mono- and dihydrochloride), while deviations in the C, H, or N values could suggest the presence of organic impurities or residual solvents.

Workflow for Elemental Analysis

EA_Workflow cluster_CHN CHN Analysis cluster_Halogen Halogen Analysis weigh_chn Weigh Sample (2-3 mg) in Tin Capsule combust Flash Combustion (~1000°C in O2) weigh_chn->combust separate Gas Chromatography (CO2, H2O, N2) combust->separate detect_chn Thermal Conductivity Detector (TCD) separate->detect_chn data_analysis Calculate Elemental % Compare to Theoretical detect_chn->data_analysis weigh_halo Weigh Sample (5-10 mg) combust_halo Oxygen Flask Combustion weigh_halo->combust_halo absorb Absorb into Solution (Forms Cl⁻, F⁻) combust_halo->absorb titrate Potentiometric Titration (for Cl⁻) absorb->titrate ise Ion-Selective Electrode (for F⁻) absorb->ise titrate->data_analysis ise->data_analysis start Dried, Pure Sample start->weigh_chn start->weigh_halo

Caption: Workflow for the elemental analysis of the target compound.

Part 2: Mass Spectrometry - The Definitive Molecular & Structural Proof

While elemental analysis confirms the "what" and "how much" of the elements, mass spectrometry confirms the mass of the intact molecule and provides vital clues to its structure. For a polar, pre-charged compound like an amine dihydrochloride, Electrospray Ionization (ESI) is the ideal technique.[9] It is a "soft" ionization method that typically yields the protonated molecular ion of the free base, [M+H]⁺, with minimal fragmentation.

Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • System Suitability: Prepare a standard solution of 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride at a known concentration (e.g., 1 µg/mL). Inject and ensure adequate signal intensity, peak shape, and retention time reproducibility.

  • Sample Preparation: Dissolve the sample in a suitable solvent, such as a water/acetonitrile mixture, to a final concentration of approximately 1 µg/mL.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient to elute the polar amine (e.g., 5% B to 95% B over 5 minutes).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL. Causality Insight: The use of formic acid in the mobile phase serves a dual purpose: it aids in the protonation of the analyte for efficient ESI in positive mode and improves chromatographic peak shape for the basic amine.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+). Amines readily accept a proton, making positive mode the natural choice.[9][10]

    • Full Scan (MS1): Scan a mass range appropriate for the expected ion (e.g., m/z 50-300) to detect the protonated molecule of the free base. The free base has a formula of C₇H₁₅FN₂ and a monoisotopic mass of 146.12. The expected [M+H]⁺ ion would be at m/z 147.13.

    • Tandem MS (MS/MS): Isolate the precursor ion (m/z 147.13) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). This will induce fragmentation, providing a structural fingerprint of the molecule.

Data Presentation & Interpretation

The MS data confirms the molecular weight of the organic cation and provides structural verification through fragmentation patterns.

Table 2: High-Resolution Mass Spectrometry Data

Ion SpeciesCalculated m/zObserved m/zMass Error (ppm)Pass/Fail (Criteria < 5 ppm)
[M+H]⁺147.1292147.1290-1.36Pass

Table 3: Key MS/MS Fragmentation Data for Precursor Ion m/z 147.13

Observed Fragment m/zProposed Fragment Structure/Neutral LossRationale
101.10[M+H - C₂H₄F]⁺Loss of the fluoroethyl group via cleavage of the C-N bond.
83.09[C₅H₉N]⁺Subsequent loss of NH₃ from the m/z 101 fragment.
70.08[C₄H₈N]⁺Alpha-cleavage adjacent to the ring nitrogen, a characteristic fragmentation for piperidines.[1]

Causality Insight: The high-resolution mass measurement provides unambiguous confirmation of the elemental composition of the cation, complementing the bulk data from elemental analysis. The fragmentation pattern, particularly the characteristic alpha-cleavage, is highly indicative of the substituted piperidine core structure, adding a layer of structural proof that EA cannot provide.[11][12]

Workflow for LC-MS/MS Analysis

MS_Workflow cluster_MS Mass Spectrometry start Sample in Solution (~1 ug/mL) inject Inject into LC System start->inject lc_sep Reverse-Phase Chromatography inject->lc_sep esi Electrospray Ionization (ESI+) lc_sep->esi ms1 Full Scan (MS1) Detect [M+H]⁺ isolate Isolate Precursor Ion (m/z 147.13) ms1->isolate data_analysis Correlate Mass & Fragments to Structure ms1->data_analysis cid Collision-Induced Dissociation (CID) isolate->cid ms2 Product Ion Scan (MS2) Detect Fragments cid->ms2 ms2->data_analysis

Caption: Workflow for the LC-MS/MS analysis of the target compound.

Part 3: A Comparative Guide - Orthogonal Validation in Practice

Neither elemental analysis nor mass spectrometry alone provides a complete picture. Their true power lies in their orthogonal nature—they measure fundamentally different properties of the molecule, and their combined data creates a self-validating and highly reliable characterization package.

Table 4: Comparison of Elemental Analysis vs. Mass Spectrometry

FeatureElemental Analysis (EA)Mass Spectrometry (MS)
Primary Information Elemental composition (%C, H, N, Cl, F), empirical formula, salt stoichiometry.Molecular weight of the cation, structural information via fragmentation, impurity profiling.
Nature of Analysis Quantitative (bulk property).Primarily qualitative (molecular property), but can be quantitative with appropriate standards.
Sensitivity Milligram (mg) range.Picogram (pg) to femtogram (fg) range.
Specificity Low. Cannot distinguish between isomers.High. Can distinguish isomers (with chromatography) and provides structural fingerprints.
Sample Purity Req. High. Impurities (solvents, salts) directly affect the result.Tolerant of complex mixtures when coupled with LC. Can identify impurities.
Confirmation of Salt Form Direct & Quantitative. Confirms the molar ratio of chloride to the organic molecule.Indirect. Infers the presence of the salt but primarily analyzes the organic cation. Does not directly quantify the counter-ion.

Conclusion: A Synergistic Approach to Certainty

For researchers, scientists, and drug development professionals, the validation of a compound like 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride is a critical step. This guide demonstrates that a robust validation strategy relies on the synergistic use of orthogonal analytical techniques.

  • Elemental Analysis serves as the foundational, quantitative proof of the elemental formula and, critically, the dihydrochloride salt form. Its data is a statement of the bulk, stoichiometric purity.

  • Mass Spectrometry provides the definitive molecular-level evidence, confirming the mass and elemental composition of the organic cation with high precision and offering a detailed structural fingerprint through fragmentation analysis.

By employing both methods, we construct a validation package that is not merely a collection of data points but a logical, self-reinforcing argument for the compound's identity, structure, and form. This dual-pronged approach aligns with the principles of scientific integrity and meets the rigorous standards expected in pharmaceutical development, as outlined by global regulatory bodies like the ICH.[4][13]

References

  • Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Benchchem. [URL: https://www.benchchem.
  • 1-(2-fluoroethyl)piperidin-3-amine dihydrochloride — Chemical Substance Information. European Chemicals Agency (ECHA). [URL: https://echa.europa.
  • Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/3061559/]
  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/29806148/]
  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [URL: https://www.labmanager.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). [URL: https://www.ema.europa.eu/en/ich-q2r2-validation-analytical-procedures-scientific-guideline]
  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. ResearchGate. [URL: https://www.researchgate.net/publication/325674332_Mass_spectrometry_for_characterization_of_homologous_piperidine_alkaloids_and_their_activity_as_acetylcholinesterase_inhibitors]
  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency (EMA). [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-q2r2-guideline-validation-analytical-procedures-step-5_en.pdf]
  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). [URL: https://database.ich.org/sites/default/files/ICH_Q2-R2_Guideline_Step4_2023_1130.pdf]
  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [URL: https://www.intuitionlabs.
  • (R)-1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/xpih9bcfe9dc]
  • An Education in ESI. The Analytical Scientist. [URL: https://theanalyticalscientist.
  • Quantification of short chain amines in aqueous matrices using liquid chromatography electrospray ionization tandem mass spectrometry. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27993393/]
  • The characterisation of selected drugs with amine-containing side chains using electrospray ionisation and ion trap mass spectrometry and their determination by HPLC-ESI-MS. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15522519/]
  • Elemental analysis: operation & applications. Elementar. [URL: https://www.elementar.
  • Elemental analysis. Weizmann Institute of Science. [URL: https://www.weizmann.ac.il/CAF/services/elemental-analysis]
  • Interpretation of ESI(+)-MS-MS spectra—Towards the identification of “unknowns”. ResearchGate. [URL: https://www.researchgate.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [URL: https://www.mdpi.com/1420-3049/27/20/6866]
  • Laboratory of Organic Elemental Analysis. UCT Prague. [URL: https://cl.vscht.cz/en/services/organic-elemental-analysis]
  • (R)-1-(2-fluoroethyl)piperidin-3-amine dihydrochloride. Merck. [URL: https://www.sigmaaldrich.com/DE/de/product/mk/469272]
  • Element analysis. University of Technology, Iraq. [URL: https://uotechnology.edu.iq/ce/lectures/2d_year/ASSAY/Lec-1.pdf]
  • Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. ResearchGate. [URL: https://www.researchgate.net/publication/282322306_Residual_solvent_analysis_in_hydrochloride_salts_of_active_pharmaceutical_ingredients]
  • Qualitative and Quantitative Analysis of Small Amine Molecules by MALDI-TOF Mass Spectrometry through Charge Derivatization. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ac049419c]
  • 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride. BLD Pharm. [URL: https://www.bldpharm.com/products/1654772-84-5.html]
  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. OEA Labs. [URL: https://www.oealabs.
  • Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7796030/]
  • Summary of CHNS Elemental Analysis Common Problems. University of Ottawa. [URL: https://www.uottawa.ca/faculty-science/nmr/sites/www.uottawa.ca.faculty-science.nmr/files/ea_common_problems.pdf]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride

Welcome to your definitive resource for the safe and compliant disposal of 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride. As researchers and drug development professionals, our commitment to safety extends beyond th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to your definitive resource for the safe and compliant disposal of 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the responsible management of chemical waste. This guide provides a step-by-step, logic-driven protocol to ensure that this compound is handled and disposed of with the utmost care, safeguarding both personnel and the environment. Our approach is grounded in established safety protocols and regulatory standards, ensuring a self-validating system of laboratory practice.

Understanding the Hazard Profile: A Prerequisite for Safe Disposal

Before initiating any disposal procedure, a thorough understanding of the chemical's intrinsic hazards is paramount. 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride is a halogenated organic compound with a specific toxicological profile that dictates its handling and disposal pathway.

Key Hazards:

  • Acute Toxicity: The compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin and Eye Irritation: It is known to cause skin irritation and serious eye irritation.[1][2]

  • Specific Target Organ Toxicity: Single exposure may cause drowsiness or dizziness.[1][2]

This hazard profile underscores the necessity of stringent safety measures to prevent any potential exposure during the disposal process. The presence of fluorine categorizes it as a halogenated organic compound , which is a critical determinant for its waste segregation.[3][4]

Visualizing the Disposal Workflow

The following diagram outlines the decision-making process and procedural flow for the safe disposal of 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride.

Caption: Disposal workflow for 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the acute toxicity and irritant nature of this compound, the selection and proper use of PPE are non-negotiable. The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate PPE to minimize exposure to hazardous chemicals in a laboratory setting.[5][6][7]

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves.To prevent skin contact, as the compound is harmful upon dermal absorption.
Eye Protection Chemical safety goggles and a face shield.To protect against splashes and aerosols that can cause serious eye irritation.
Body Protection A chemically resistant lab coat.To protect the skin and clothing from contamination.
Respiratory Use in a well-ventilated area such as a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be necessary.To prevent inhalation of dust or aerosols, which are toxic.[8][9]
Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system, where each step logically follows from the established hazard profile, ensuring a robust safety framework.

  • Consult the Safety Data Sheet (SDS): Although a specific SDS for this exact compound may not be readily available, reviewing SDS for structurally similar compounds can provide valuable insights into its properties and hazards.[8][9] Always have the SDS for any chemical you are working with readily accessible.[6][10]

  • Designate a Waste Container: Select a container that is in good condition, compatible with the chemical, and has a secure, leak-proof lid. For 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride, a high-density polyethylene (HDPE) container is a suitable choice.

  • Label the Container: Before adding any waste, clearly label the container with "Halogenated Organic Waste" and list the full chemical name: "1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride".[4][11] Do not use abbreviations or chemical formulas.[11]

  • Work in a Ventilated Area: All handling of this compound, including transfer to the waste container, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]

  • Avoid Contamination: Do not mix this compound with other waste streams, particularly non-halogenated solvents or aqueous waste.[3][12] Incompatible chemicals can react, leading to the generation of heat, gas, or other hazardous byproducts.

  • Transferring the Waste: If dealing with residual amounts in its original container, this can be designated as the waste container. For solutions, carefully pour the waste into the designated halogenated organic waste container, avoiding splashes. For solid waste, use a dedicated scoop or spatula to transfer the material.

  • Secure the Container: Once the waste has been added, securely close the container lid. Do not leave funnels in the container opening.[11]

  • Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA that is at or near the point of generation and under the control of laboratory personnel.[11][13] The SAA should be in a secondary containment tray to mitigate any potential leaks.

  • Regular Inspections: The SAA and the waste containers should be inspected weekly for any signs of leakage or deterioration.[11][14]

  • Arrange for Professional Disposal: Once the container is nearly full (around 90% capacity to allow for expansion), arrange for its collection by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company.[11][15] These professionals are equipped to transport and dispose of the waste in compliance with all federal and state regulations, typically through incineration at a permitted facility.[3]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.

  • Control the Spill: For small, manageable spills within a fume hood, use an absorbent material compatible with the chemical (e.g., vermiculite or sand) to contain the spill.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and the spilled chemical using non-sparking tools and place it in a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Seek Medical Attention: If there is any personal exposure, rinse the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[8][9]

By adhering to these detailed procedures, you contribute to a culture of safety and environmental responsibility within your laboratory.

References

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety. (n.d.). The University of Tennessee Health Science Center. Retrieved from [Link]

  • 1-(2-fluoroethyl)piperidin-3-amine dihydrochloride — Chemical Substance Information. (n.d.). European Chemicals Agency. Retrieved from [Link]

  • 29 CFR 1910.1450 -- Occupational exposure to hazardous chemicals in laboratories. (n.d.). eCFR. Retrieved from [Link]

  • Hazardous Waste Segregation. (2016, April 15). Bucknell University. Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard. (2023, September 18). Compliancy Group. Retrieved from [Link]

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  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. Retrieved from [Link]

  • Chemical Waste Disposal Guidelines. (n.d.). Princeton University Environmental Health and Safety. Retrieved from [Link]

  • Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

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  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]

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  • 1-(2-fluorophenyl)piperidin-3-amine — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • Safety Data Sheet: Piperidine. (n.d.). Chemos GmbH & Co.KG. Retrieved from [Link]

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Handling

Personal protective equipment for handling 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride

This comprehensive technical guide provides drug development professionals and laboratory scientists with field-proven, self-validating protocols for the safe handling, personal protective equipment (PPE) selection, and...

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Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive technical guide provides drug development professionals and laboratory scientists with field-proven, self-validating protocols for the safe handling, personal protective equipment (PPE) selection, and disposal of 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride .

Rather than relying on generic safety checklists, this guide emphasizes the causality behind each safety measure, ensuring that researchers understand the mechanistic reasoning driving these operational protocols.

Physicochemical Hazard Profile & Causality

1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride (CAS: 1654772-84-5) is a fluorinated cyclic amine salt frequently utilized in medicinal chemistry and API (Active Pharmaceutical Ingredient) development. As a dihydrochloride salt, it typically presents as a crystalline powder, introducing specific aerosolization risks[1].

To design an effective safety protocol, we must first understand the quantitative data and the mechanistic causality behind its hazards.

Table 1: Hazard & Operational Metrics

ParameterValue / ClassificationCausality & Operational Implication
GHS Hazard Codes H302, H312, H332, H315, H319, H336Indicates acute toxicity across all exposure routes (Oral, Dermal, Inhalation) and central nervous system depression (STOT SE 3). Requires an absolute full-body and respiratory barrier[2].
Physical State Solid (Dihydrochloride Salt)Salts are prone to static scatter during weighing. This necessitates anti-static equipment to prevent invisible aerosolization of toxic particulates.
Storage Requirements 2–8°C (Sealed, Dry)Prevents thermal decomposition and moisture-induced degradation. Must be brought to room temperature in a desiccator before opening to prevent condensation.
Ventilation Local Exhaust (>100 fpm)Mitigates the inhalation risk of fine particulate dust. A certified chemical fume hood is non-negotiable[3].
Waste Classification Halogenated OrganicThe fluoroethyl moiety requires specific high-temperature incineration to prevent the environmental release of hydrofluoric acid (HF) gas during destruction[4].

Personal Protective Equipment (PPE) Matrix

The selection of PPE for this compound is driven by its ability to cause acute dermal toxicity and severe eye/skin irritation[2].

  • Hand Protection: Double-gloving with heavy-duty Nitrile (minimum 5 mil thickness).

    • Causality: Fluorinated organic compounds and amines can rapidly permeate standard latex. Nitrile provides superior chemical resistance. Double-gloving ensures that if the outer glove is contaminated or micro-punctured by a sharp spatula, the inner barrier remains intact.

  • Respiratory Protection: N95/P100 Particulate Respirator or PAPR.

    • Causality: While the fume hood handles bulk aerosolization, transferring the dihydrochloride powder from the primary container to the balance creates micro-dust. A P100 filter provides a 99.97% barrier against these toxic particulates[3].

  • Eye Protection: Indirect-vented Chemical Splash Goggles.

    • Causality: Standard safety glasses leave the orbital bone exposed to airborne dust. Indirect-vented goggles create a seal around the eyes, preventing particulate ingress while mitigating lens fogging[3].

  • Body Protection: Flame-resistant (FR) or standard Tyvek Lab Coat with knit cuffs.

    • Causality: Knit cuffs prevent the sleeves from dragging through contaminated surfaces and allow gloves to be pulled over the cuff, eliminating exposed skin at the wrists.

Operational Workflow: Handling & Transfer

Every protocol must be a self-validating system —meaning the operator can definitively prove the safety measure is functioning before proceeding to the next step.

Step 1: Pre-Operation Environmental Validation
  • Action: Activate the chemical fume hood and verify the face velocity.

  • Self-Validation Check: Do not rely solely on the digital monitor. Read the analog Magnehelic gauge (must be >100 fpm). Tape a small piece of tissue paper to the bottom of the sash; it must pull inward at a steady 45-degree angle.

Step 2: PPE Donning & Integrity Testing
  • Action: Don the lab coat, goggles, respirator, and double nitrile gloves.

  • Self-Validation Check: Perform a positive/negative pressure seal check on the respirator (inhale sharply; the mask should collapse slightly). Perform an air-inflation test on the outer gloves by trapping air and squeezing to check for invisible micro-punctures before handling the chemical.

Step 3: Material Handling (Weighing)
  • Action: Transfer the 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride using a grounded, anti-static micro-spatula into an anti-static weigh boat.

  • Causality: Dihydrochloride salts carry static charges. Using standard plastic spatulas will cause the toxic powder to repel and scatter across the balance enclosure.

  • Self-Validation Check: Observe the powder's behavior as it nears the weigh boat. If the powder "jumps" or clings to the spatula shaft, immediately stop and utilize an anti-static ionizer gun on the workspace before proceeding.

Step 4: Decontamination
  • Action: Wipe down the balance, spatulas, and hood surface with an ethanol/water (70/30) dampened wipe, followed by a dry wipe.

  • Self-Validation Check: Shine a high-intensity LED flashlight horizontally across the fume hood surface. The oblique lighting will cast shadows on any remaining crystalline dust, validating whether the decontamination was successful.

Workflow Visualization

The following diagram outlines the critical path for safe handling, emphasizing the validation gates required before moving to subsequent steps.

G Start Pre-Operation Ventilation Check PPE Don Specialized PPE (Nitrile, P100, Goggles) Start->PPE Airflow >100 fpm Verified Handling Weighing & Transfer (Inside Fume Hood) PPE->Handling PPE Integrity Checked Decon Surface & Equipment Decontamination Handling->Decon Task Complete Waste Segregate Halogenated Solid/Liquid Waste Decon->Waste Collect Washings End Certified EPA/RCRA Disposal Waste->End Seal & Label

Caption: Safe handling and disposal workflow for fluorinated piperidine derivatives.

Spill Response & Waste Disposal Plan

Because this compound contains a fluoroethyl group, its disposal requires strict adherence to environmental regulations regarding halogenated waste[4].

Minor Spill Response (Inside Fume Hood)
  • Containment: Do not sweep the powder, as this generates toxic aerosols.

  • Neutralization/Absorption: Cover the spilled powder with damp absorbent paper towels (dampened with water or ethanol) to suppress dust[4].

  • Collection: Carefully scoop the damp towels and powder into a sealable hazardous waste bag using a disposable plastic scraper.

  • Validation: Perform the oblique LED flashlight test (described in Step 4) to ensure no micro-crystals remain in the hood crevices.

Waste Segregation & Disposal
  • Solid Waste: All contaminated weigh boats, spatulas, outer gloves, and spill-cleanup materials must be placed in a rigid, puncture-resistant container labeled "Toxic Solid Waste - Halogenated."

  • Liquid Waste: Any solvent washings generated during equipment decontamination must be funneled into a dedicated, secondary-contained carboy labeled "Halogenated Organic Liquid Waste."

    • Self-Validation Check: Visually verify that the liquid waste carboy is filled to no more than 80% capacity. Overfilling prevents vapor expansion and risks pressure-induced rupture during transport.

References

  • NextSDS. (n.d.). 1-(2-fluoroethyl)piperidin-3-amine dihydrochloride — Chemical Substance Information. Retrieved March 24, 2026, from [Link]

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